3,5-Dimethylbenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAGRAXLOLZVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371224 | |
| Record name | 3,5-Dimethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371224 | |
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Molecular Weight |
204.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-27-3 | |
| Record name | 3,5-Dimethylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethylbenzenesulfonyl chloride | |
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Foundational & Exploratory
3,5-Dimethylbenzenesulfonyl chloride physical properties
An In-depth Technical Guide to the Physical Properties of 3,5-Dimethylbenzenesulfonyl Chloride
Introduction
This compound, also known as m-xylenesulfonyl chloride, is an organic compound with the chemical formula C₈H₉ClO₂S.[1][2] It is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 3,5-dimethylbenzenesulfonyl (Mes) group. This functional group serves as a valuable protecting group for amines and alcohols and is a key building block in the synthesis of various sulfonamides, sulfonate esters, and heterocyclic compounds.[1] Its derivatives are also explored in medicinal chemistry for their potential therapeutic applications and in the production of dyes and agrochemicals.[1] This document provides a comprehensive overview of the core physical properties of this compound, along with relevant experimental protocols and workflow visualizations.
Physical and Chemical Properties
This compound is characterized as a white to cream or beige crystalline powder.[2][3][4] It is sensitive to moisture and is classified as a corrosive and lachrymatory (tear-inducing) compound, necessitating careful handling in a well-ventilated area with appropriate personal protective equipment.[1][2]
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClO₂S | [1][2][4][5] |
| Molecular Weight | 204.67 g/mol | [1][2][4][5] |
| Melting Point | 90 - 94 °C | [2][4] |
| 92 - 94 °C | [1][5] | |
| 87.0 - 97.0 °C | [3] | |
| Boiling Point | 89 - 90 °C at 0.2 Torr | [2] |
| 302.3 °C at 760 mmHg | [1] | |
| Density | 1.29 g/cm³ | [1][4] |
| Refractive Index | 1.538 | [1] |
| Appearance | White to cream crystals or crystalline powder | [3] |
| Beige crystalline solid | [2] | |
| Solubility | No specific data available. Generally, aryl sulfonyl chlorides are insoluble in cold water but soluble in organic solvents like alcohol and diethyl ether. | N/A |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of aryl sulfonyl chlorides is the treatment of the corresponding aromatic compound with chlorosulfonic acid.[1]
Objective: To synthesize this compound from 3,5-dimethylbenzene (m-xylene).
Materials:
-
3,5-Dimethylbenzene (m-xylene)
-
Chlorosulfonic acid
-
Thionyl chloride or Phosphorus pentachloride (for alternative chlorination)[1]
-
Ice
-
Carbon tetrachloride
-
Dilute sodium carbonate solution
Procedure (General Method):
-
In a flask equipped with a stirrer, separatory funnel, and an exit tube for evolving HCl gas, carefully add 3,5-dimethylbenzene to an excess of chlorosulfonic acid while stirring and maintaining a low temperature (e.g., 20-25°C) using an ice bath.[6]
-
The addition should be performed slowly over several hours.[6]
-
After the addition is complete, continue stirring for an additional hour to ensure the reaction goes to completion.[6]
-
Carefully pour the reaction mixture onto a large volume of crushed ice.[6]
-
The sulfonyl chloride product, being insoluble in the aqueous acidic mixture, will often precipitate or form an oily layer.
-
Extract the product into an organic solvent such as carbon tetrachloride.[6]
-
Wash the combined organic extracts with a dilute sodium carbonate solution to neutralize any remaining acid, followed by a water wash.[6]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by distillation under reduced pressure or recrystallization.[6]
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point range of a solid sample of this compound.
Materials:
-
Purified this compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Thiele tube with oil or a digital melting point device)
-
Thermometer
Procedure:
-
Finely crush a small amount of the crystalline this compound.
-
Pack a small amount of the powdered sample into the bottom of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the melting point apparatus.
-
Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).[3]
-
The recorded range (e.g., 92-94 °C) is the melting point of the sample.[1][5]
Visualizations
Synthesis and Application Workflows
The following diagrams illustrate the general synthesis pathway for aryl sulfonyl chlorides and the subsequent use of this compound as a protecting group in organic synthesis.
Caption: General workflow for the synthesis of an aryl sulfonyl chloride via a modified Sandmeyer (Meerwein) reaction.
References
- 1. Buy this compound | 2905-27-3 [smolecule.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | 2905-27-3 [m.chemicalbook.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. Organic Syntheses Procedure [orgsyn.org]
3,5-Dimethylbenzenesulfonyl chloride chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylbenzenesulfonyl chloride, a member of the aryl sulfonyl chloride family, is a versatile reagent in organic synthesis with significant applications in medicinal chemistry and materials science. Its unique substitution pattern influences its reactivity and the properties of its derivatives, making it a valuable building block for the synthesis of a wide range of compounds, including sulfonamides and sulfonate esters. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application in research and drug development.
Chemical Structure and Identification
This compound is characterized by a benzene ring substituted with two methyl groups at the 3 and 5 positions and a sulfonyl chloride functional group at the 1 position.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| CAS Number | 2905-27-3[1] |
| Molecular Formula | C8H9ClO2S[1] |
| Molecular Weight | 204.67 g/mol [1] |
| IUPAC Name | This compound[1] |
| SMILES | CC1=CC(=CC(=C1)S(=O)(=O)Cl)C[1] |
| InChI Key | LSAGRAXLOLZVKO-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Appearance | White to yellow crystalline powder |
| Melting Point | 90-94 °C |
| Boiling Point | 302.3 °C at 760 mmHg |
| Density | 1.29 g/cm³ |
| Solubility | Reacts with water; soluble in organic solvents. |
Synthesis of this compound
Experimental Protocol: Synthesis via Chlorosulfonation of m-Xylene
This protocol is an adapted procedure and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
3,5-Dimethylbenzene (m-xylene)
-
Chlorosulfonic acid
-
Thionyl chloride or phosphorus pentachloride
-
Crushed ice
-
Carbon tetrachloride (or other suitable organic solvent)
-
Dilute sodium carbonate solution
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for acidic gases, place an excess of chlorosulfonic acid and cool it in an ice bath.
-
Addition of m-Xylene: Slowly add 3,5-dimethylbenzene dropwise to the stirred, cooled chlorosulfonic acid, maintaining a low temperature (0-5 °C).
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for a period to ensure complete sulfonation.
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice. The intermediate, 3,5-dimethylbenzenesulfonic acid, will be in the aqueous layer.
-
Chlorination: The sulfonic acid can be converted to the sulfonyl chloride by reaction with a chlorinating agent like thionyl chloride or phosphorus pentachloride.[1]
-
Isolation: The product, this compound, will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., carbon tetrachloride).
-
Purification: Wash the organic extract with a dilute solution of sodium carbonate to remove any remaining acidic impurities, followed by water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or distillation under reduced pressure.
Below is a logical workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The primary reactivity of this compound is centered around the electrophilic sulfur atom of the sulfonyl chloride group. This makes it susceptible to nucleophilic attack, leading to the formation of sulfonamides and sulfonate esters.
Formation of Sulfonamides
The reaction with primary or secondary amines yields N-substituted sulfonamides, a class of compounds with a broad spectrum of biological activities. This reaction is fundamental in medicinal chemistry for the synthesis of potential drug candidates.
Experimental Protocol: General Synthesis of a Sulfonamide
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Pyridine, Triethylamine)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add the base.
-
Sulfonyl Chloride Addition: Dissolve this compound in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography or recrystallization.
The logical workflow for the synthesis of a sulfonamide derivative is depicted below.
Caption: General workflow for the synthesis of sulfonamides.
Use as a Protecting Group
In multi-step organic synthesis, the 3,5-dimethylbenzenesulfonyl group (often abbreviated as "Mes" or "Mbs") can be used as a protecting group for amines. The resulting sulfonamide is stable under a variety of reaction conditions.
Applications in Drug Development
The sulfonamide functional group is a key pharmacophore in a number of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors. The 3,5-dimethyl substitution pattern of the benzene ring can influence the physicochemical properties of the resulting molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. While no specific FDA-approved drugs have been identified as containing the 3,5-dimethylbenzenesulfonyl moiety in the conducted search, its derivatives are explored for potential therapeutic applications due to their biological activities.[1]
Safety and Handling
This compound is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe skin and eye irritation upon contact, and inhalation can irritate the respiratory tract. It is crucial to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its ability to readily form sulfonamides and sulfonate esters makes it a key building block for the development of new pharmaceuticals and other functional materials. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in a research and development setting. This guide provides a foundational overview to support researchers, scientists, and drug development professionals in their work with this important chemical compound.
References
An In-depth Technical Guide to the Synthesis of 3,5-Dimethylbenzenesulfonyl Chloride from 3,5-Dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethylbenzenesulfonyl chloride, a key intermediate in the production of various pharmaceuticals, agrochemicals, and dyes.[1] The synthesis is a two-step process commencing with the sulfonation of 3,5-dimethylbenzene (m-xylene), followed by the chlorination of the resulting 3,5-dimethylbenzenesulfonic acid.
Core Synthesis Pathway
The overall synthesis involves two primary stages:
-
Electrophilic Aromatic Sulfonation: 3,5-Dimethylbenzene is treated with a sulfonating agent to introduce a sulfonic acid group onto the aromatic ring, yielding 3,5-dimethylbenzenesulfonic acid.
-
Chlorination: The sulfonic acid is then converted to the corresponding sulfonyl chloride using a chlorinating agent.
Data Presentation: Reaction Parameters
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reagents | Molar Ratio (Reagent:Substrate) | Temperature (°C) | Reaction Time | Yield (%) |
| Sulfonation | 3,5-Dimethylbenzene, Chlorosulfonic Acid | 2.2 : 1 | < 60 | Not Specified | 80 (crude sulfonyl chloride) |
| Chlorination | 3,5-Dimethylbenzenesulfonic Acid, Thionyl Chloride or Phosphorus Pentachloride | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Detailed quantitative data for the direct chlorination of isolated 3,5-dimethylbenzenesulfonic acid is not extensively available in the reviewed literature. The provided yield for the sulfonation step is for the crude sulfonyl chloride obtained from a one-pot reaction with chlorosulfonic acid.
Experimental Protocols
Method 1: One-Pot Synthesis using Chlorosulfonic Acid
This method combines sulfonation and chlorination in a single reaction vessel using chlorosulfonic acid as both the sulfonating and chlorinating agent. This approach is often favored for its efficiency.
Materials:
-
3,5-Dimethylbenzene (m-xylene)
-
Chlorosulfonic Acid
-
Ice water
-
Dichloromethane
-
Sodium Sulfate
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool chlorosulfonic acid (2.2 molar equivalents) to between -10°C and 0°C in an ice-salt bath.
-
Slowly add 3,5-dimethylbenzene (1 molar equivalent) to the cooled chlorosulfonic acid at a rate that maintains the reaction temperature below 60°C. Hydrogen chloride gas will be evolved.
-
After the addition is complete, heat the reaction mixture to 60°C to ensure the completion of the reaction.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The crude this compound will separate. Collect the product by filtration and wash with cold water.
-
For purification, dissolve the crude product in dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Method 2: Two-Step Synthesis via Isolated Sulfonic Acid
This method involves the initial synthesis and isolation of 3,5-dimethylbenzenesulfonic acid, followed by a separate chlorination step. This can offer better control over the purity of the final product.
Step 1: Sulfonation of 3,5-Dimethylbenzene
To favor the formation of the 3,5-isomer, thermodynamic control is necessary, which typically involves higher reaction temperatures and longer reaction times.
Materials:
-
3,5-Dimethylbenzene (m-xylene)
-
Concentrated Sulfuric Acid (98%) or Oleum
Procedure:
-
In a reaction vessel, heat a mixture of 3,5-dimethylbenzene and concentrated sulfuric acid (or oleum).
-
Maintain the reaction at an elevated temperature to facilitate the formation of the thermodynamically stable 3,5-dimethylbenzenesulfonic acid.
-
Upon completion, the sulfonic acid can be isolated by pouring the reaction mixture into a saturated sodium chloride solution to precipitate the sodium salt of the sulfonic acid, which is then filtered and washed.
Step 2: Chlorination of 3,5-Dimethylbenzenesulfonic Acid
The isolated sulfonic acid (or its salt) is then converted to the sulfonyl chloride.
Materials:
-
3,5-Dimethylbenzenesulfonic Acid (or its sodium salt)
-
Thionyl Chloride or Phosphorus Pentachloride
-
Inert solvent (e.g., dichloromethane)
Procedure:
-
Suspend the 3,5-dimethylbenzenesulfonic acid in an inert solvent.
-
Add thionyl chloride or phosphorus pentachloride portion-wise.
-
The reaction mixture is typically heated to reflux to drive the reaction to completion.
-
After cooling, the reaction mixture is worked up, which may involve quenching with ice water and extraction of the product into an organic solvent.
-
The organic layer is then washed, dried, and the solvent is removed to yield the crude this compound.
Purification:
The crude this compound can be purified by recrystallization. While specific solvent systems for this compound are not widely reported, common solvents for recrystallizing sulfonyl chlorides include hexanes, or a mixed solvent system such as hexane/ethyl acetate. The choice of solvent should be determined empirically to achieve high purity and yield.
Signaling Pathways and Logical Relationships
The synthesis of this compound is a classic example of electrophilic aromatic substitution. The key logical relationship is the generation of a strong electrophile that can attack the electron-rich aromatic ring of 3,5-dimethylbenzene. In the case of sulfonation, the electrophile is sulfur trioxide (SO₃) or its protonated form. For chlorination of the sulfonic acid, the hydroxyl group of the sulfonic acid is converted into a good leaving group, which is then displaced by a chloride ion.
This in-depth guide provides the essential details for the synthesis of this compound. Researchers, scientists, and drug development professionals can utilize this information for the efficient and safe production of this important chemical intermediate. It is crucial to adhere to all safety precautions when handling the corrosive and reactive reagents involved in this synthesis.
References
Electrophilic Aromatic Substitution of 3,5-Dimethylbenzenesulfonyl Chloride: A Technical Guide
Abstract: This technical guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) characteristics of 3,5-dimethylbenzenesulfonyl chloride. While direct EAS reactions on this substrate are challenging due to the strong deactivating nature of the sulfonyl chloride group, this document explores the underlying principles of its reactivity. It focuses on the more prevalent and synthetically useful reaction: the chlorosulfonation of the precursor, m-xylene, to form the title compound. Detailed experimental protocols, quantitative data, and mechanistic considerations are presented. Furthermore, the guide outlines the primary application of this compound as a versatile reagent in organic synthesis, particularly in the preparation of sulfonamides for pharmaceutical development.
Theoretical Background: Reactivity and Regioselectivity
This compound (molecular formula C₈H₉ClO₂S) is an aromatic compound featuring three substituents on the benzene ring: two methyl groups and a sulfonyl chloride group.[1][2] The outcome of an electrophilic aromatic substitution reaction on this ring is determined by the cumulative electronic and steric effects of these substituents.
Substituent Effects:
-
Methyl Groups (-CH₃): Methyl groups are activating and ortho-, para-directing.[3][4] They donate electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles.[5] They direct incoming electrophiles to the positions ortho and para to themselves.
-
Sulfonyl Chloride Group (-SO₂Cl): The sulfonyl chloride group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen and chlorine atoms. This effect strongly deactivates the aromatic ring, making it significantly less reactive towards electrophiles.[5][6] Electron-withdrawing groups are typically meta-directing.[4][5]
Directing Effects on the this compound Ring: In the this compound molecule, the substituents create a conflicting scenario for regioselectivity:
-
The methyl group at C3 directs incoming electrophiles to positions C2, C4, and C6.
-
The methyl group at C5 directs incoming electrophiles to positions C2, C4, and C6.
-
The sulfonyl chloride group at C1 directs incoming electrophiles to positions C3 and C5.
The positions C3 and C5 are already occupied. The remaining positions (C2, C4, C6) are all ortho or para to the activating methyl groups. However, the sulfonyl chloride group's powerful deactivating effect significantly reduces the ring's overall reactivity, making direct EAS reactions on this molecule unfavorable compared to its precursors. The primary synthetic utility, therefore, lies not in performing EAS on this compound, but in using it as a reagent.[1]
Below is a diagram illustrating the conflicting directing effects on the aromatic ring.
Synthesis via Electrophilic Aromatic Substitution
The most practical approach related to the topic is the synthesis of this compound itself, which proceeds via an electrophilic aromatic substitution reaction on m-xylene. The key reaction is chlorosulfonation, where m-xylene is treated with chlorosulfonic acid.[1]
The two methyl groups on m-xylene direct the incoming electrophile (-SO₂Cl) to the ortho (positions 2, 4, 6) and para (position 5) positions. Due to steric hindrance from the two adjacent methyl groups, substitution at position 2 is disfavored. The primary product formed is 2,4-dimethylbenzenesulfonyl chloride, with this compound being a less common isomer from this specific reaction. However, related patented methods describe procedures to obtain specific isomers.[7]
Experimental Protocol: Chlorosulfonation of m-Xylene
The following protocol is a representative example for the synthesis of a dimethylbenzenesulfonyl chloride isomer, adapted from a patented procedure for the synthesis of 2,4-dimethylbenzenesulfonyl chloride.[7]
Materials:
-
m-Xylene
-
Chlorosulfonic acid
-
Phosphorus trichloride
-
Anhydrous potassium sulfate
-
Ice-water mixture
Procedure:
-
In a 50L reaction vessel equipped with a stirrer and a dropping funnel, add 2.65 kg of m-xylene and 0.05 kg of anhydrous potassium sulfate.
-
Cool the mixture to 20°C using an ice-water bath.
-
Slowly add 3.25 kg of chlorosulfonic acid from the dropping funnel while maintaining the temperature at 20°C.
-
After the addition is complete, allow the reaction to proceed at 20°C for 30 minutes.
-
Slowly add an additional 6 kg of chlorosulfonic acid, followed by 0.5 kg of phosphorus trichloride, keeping the temperature at 20°C.
-
Maintain the reaction at 20°C for 5 hours to yield the sulfonylated material.
-
In a separate 100L vessel, prepare a mixture of 25 kg of ice and water.
-
Slowly and carefully add the sulfonylated material to the ice-water mixture with vigorous stirring, ensuring the temperature does not exceed 15°C.
-
Allow the mixture to stand for 1 hour, then transfer to a separatory funnel.
-
After settling for 1 hour, separate the lower organic layer, which contains the product.
Quantitative Data
The following table summarizes typical reactant quantities for the synthesis of dimethylbenzenesulfonyl chloride isomers. Note that yields can vary based on the specific isomer and reaction conditions.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Ratio (approx.) |
| m-Xylene | C₈H₁₀ | 106.17 | 2.65 kg | 1 |
| Chlorosulfonic Acid | HSO₃Cl | 116.52 | 9.25 kg | 3.2 |
| Phosphorus Trichloride | PCl₃ | 137.33 | 0.5 kg | 0.15 |
| Product | C₈H₉ClO₂S | 204.67 | - | - |
Applications in Research and Drug Development
This compound is primarily used as a chemical intermediate and reagent in organic synthesis.[1] Its main application is in the formation of sulfonamides and sulfonate esters.[1]
-
Synthesis of Sulfonamides: The sulfonyl chloride group is highly reactive towards nucleophiles like primary and secondary amines. This reaction, often carried out in the presence of a base like pyridine, yields sulfonamides.[8] Sulfonamides are a critical class of compounds in medicinal chemistry, forming the basis for sulfa drugs (antibacterials) and other therapeutic agents.[9][10]
-
Protecting Group: The 3,5-dimethylbenzenesulfonyl (Mes) group can be used as a protecting group for amines. The resulting sulfonamide is stable to many reaction conditions, and the protecting group can be removed later.[1]
-
Improving Drug Properties: Incorporating the "Mes" group into drug candidates can modify their pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) by altering solubility, lipophilicity, and metabolic stability.[1]
The general workflow for utilizing this compound in the synthesis of a sulfonamide derivative is depicted below.
References
- 1. Buy this compound | 2905-27-3 [smolecule.com]
- 2. This compound | 2905-27-3 [m.chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Benzenesulfonyl Chloride | CAS 98-09-9 | Manufacturer, Supplier [emcochemicals.com]
Basic reactivity of 3,5-Dimethylbenzenesulfonyl chloride with nucleophiles
An In-Depth Technical Guide to the Basic Reactivity of 3,5-Dimethylbenzenesulfonyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as mesitylene-sulfonyl chloride, is a versatile chemical reagent widely employed in organic synthesis. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of two methyl groups on the benzene ring influences the compound's solubility, electronic properties, and steric environment, making it a unique tool for synthetic chemists.
This guide provides a detailed overview of the core reactivity of this compound with common classes of nucleophiles. It covers the fundamental reaction mechanisms, presents quantitative data where available, and offers detailed experimental protocols for the synthesis of key derivatives, including sulfonamides and sulfonate esters.
Core Reactivity: Nucleophilic Substitution at Sulfur
The primary mode of reactivity for this compound is nucleophilic substitution at the electron-deficient sulfur atom. The strongly electronegative oxygen and chlorine atoms withdraw electron density, rendering the sulfur atom highly electrophilic and susceptible to attack by nucleophiles (Nu:).
The reaction generally proceeds through a concerted or stepwise addition-elimination mechanism. The nucleophile attacks the sulfur atom, leading to a transient trigonal bipyramidal intermediate (or transition state), followed by the expulsion of the chloride ion, which is an excellent leaving group.
Caption: General mechanism of nucleophilic substitution at the sulfonyl group.
Reactivity with Amine Nucleophiles: Sulfonamide Synthesis
The reaction of this compound with primary and secondary amines is a cornerstone of medicinal chemistry, yielding stable sulfonamides.[1] This reaction, often referred to as sulfonylation, is highly efficient and forms the basis of the classical Hinsberg test for distinguishing amines.[2] The reaction requires a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) generated, which would otherwise protonate the amine, rendering it non-nucleophilic.[3]
Quantitative Data: Representative Yields
| Nucleophile (Amine) | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Dibutylamine | 1.0 M NaOH | Water | Room Temp. | - | 94 | [4] |
| 1-Octylamine | 1.0 M NaOH | Water | Room Temp. | - | 98 | [4] |
| Hexamethylenimine | 1.0 M NaOH | Water | Room Temp. | - | 97 | [4] |
| 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 0°C to RT | 20 min | 98 | [5] |
| Aniline | Pyridine | Dichloromethane | Room Temp. | - | High | [6] |
| Aniline | None (Solvent-free) | Microwave | - | 3 min | 97 | [7] |
Note: Data is for benzenesulfonyl chloride or 2-nitrobenzenesulfonyl chloride but is representative of typical arylsulfonyl chloride reactivity.
Experimental Workflow: Sulfonamide Synthesis
Caption: Experimental workflow for the synthesis of N-substituted sulfonamides.
Detailed Experimental Protocol: Synthesis of N-Benzyl-3,5-dimethylbenzenesulfonamide
This protocol is adapted from established procedures for the synthesis of sulfonamides from primary amines.[3][5]
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.07 g, 10.0 mmol, 1.0 eq.) and triethylamine (1.52 g, 15.0 mmol, 1.5 eq.) in 30 mL of anhydrous dichloromethane.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the internal temperature reaches 0-5°C.
-
Addition of Sulfonyl Chloride: Dissolve this compound (2.05 g, 10.0 mmol, 1.0 eq.) in 15 mL of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 20 minutes using a pressure-equalizing dropping funnel.
-
Reaction: Stir the reaction mixture at 0°C for one hour. Afterwards, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Quench the reaction by adding 50 mL of water. Separate the layers and extract the aqueous phase with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the pure N-benzyl-3,5-dimethylbenzenesulfonamide.
Reactivity with Alcohol & Phenol Nucleophiles: Sulfonate Ester Synthesis
This compound reacts with alcohols and phenols in the presence of a base (e.g., pyridine) to form sulfonate esters.[1] This reaction is crucial for converting a poorly leaving hydroxyl group (-OH) into a sulfonate (-OSO₂Ar), which is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions.[8] The reaction proceeds with retention of configuration at the alcohol's carbon center because the C-O bond is not broken during the reaction.[8]
Quantitative Data: Representative Yields
The following table presents yields for the formation of sulfonate esters from various phenols and sulfonyl chlorides. The reactivity is generally high, especially with electron-poor sulfonyl chlorides or electron-rich phenols.
| Nucleophile (Phenol) | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |
| Phenol | 4-Methylbenzenesulfonyl chloride | Pyridine | Dichloromethane | 91 | [9] |
| 3,5-Dimethylphenol | Benzenesulfonyl chloride | Pyridine | Dichloromethane | 90 | [10] |
| 3,5-Dimethylphenol | 4-Chlorobenzenesulfonyl chloride | Pyridine | Dichloromethane | 72 | [10] |
| 3,5-Dimethylphenol | 3-Nitrobenzenesulfonyl chloride | Pyridine | Dichloromethane | 64 | [9] |
| 3,5-Dimethylphenol | 4-Nitrobenzenesulfonyl chloride | Pyridine | Dichloromethane | 81 | [10] |
Note: Yields are highly dependent on the specific combination of reactants and conditions.
Experimental Workflow: Sulfonate Ester Synthesis
Caption: Experimental workflow for the synthesis of sulfonate esters.
Detailed Experimental Protocol: Synthesis of Phenyl 3,5-dimethylbenzenesulfonate
This protocol is a generalized procedure based on methods for synthesizing arylsulfonates.[9]
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add phenol (0.94 g, 10.0 mmol, 1.0 eq.) and 25 mL of anhydrous dichloromethane.
-
Base Addition: Add anhydrous pyridine (2.37 g, 30.0 mmol, 3.0 eq.) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0°C in an ice-water bath.
-
Addition of Sulfonyl Chloride: Add this compound (2.25 g, 11.0 mmol, 1.1 eq.) in small portions over 15 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and stir at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water. Transfer to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic extracts and wash with cold 5% HCl solution (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by recrystallization from n-hexane/ethyl acetate to obtain the pure phenyl 3,5-dimethylbenzenesulfonate.
Reactivity with Thiolate Nucleophiles: Thiosulfonate Synthesis
While the oxidation of thiols is a common method to prepare sulfonyl chlorides,[11][12] the reaction of a sulfonyl chloride with a thiolate anion (the conjugate base of a thiol) serves as a method to form a thiosulfonate (Ar-SO₂-SR). This reaction proceeds via nucleophilic attack of the soft sulfur nucleophile on the electrophilic sulfonyl sulfur.
The reaction is less commonly cited than sulfonamide or sulfonate ester formation but is a valid synthetic pathway. The protocol generally involves preparing the thiolate in situ with a suitable base before adding the sulfonyl chloride.
Generalized Experimental Protocol: Synthesis of S-Phenyl 3,5-dimethylbenzenethiosulfonate
-
Thiolate Formation: In a flask under a nitrogen atmosphere, dissolve thiophenol (1.0 eq.) in a suitable solvent like THF or DMF. Cool the solution to 0°C and add a base such as sodium hydride (NaH, 1.0 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.) to generate the thiolate anion. Stir for 30 minutes.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 eq.) in the same solvent to the thiolate solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC indicates the consumption of the starting materials.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography to yield the thiosulfonate.
Conclusion
This compound is a robust and reliable electrophile for reactions with a variety of nucleophiles. Its primary reactivity is dominated by nucleophilic substitution at the sulfonyl sulfur center. This reactivity allows for the straightforward and high-yield synthesis of sulfonamides and sulfonate esters, which are critical functional groups in drug development and broader organic synthesis. Understanding these core reaction principles and experimental conditions enables researchers to effectively utilize this versatile reagent in the construction of complex molecular architectures.
References
- 1. Buy this compound | 2905-27-3 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cbijournal.com [cbijournal.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
An In-depth Technical Guide to the Solubility of 3,5-Dimethylbenzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dimethylbenzenesulfonyl chloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining solubility, including detailed experimental protocols and data presentation templates.
Introduction to this compound
This compound, also known as m-xylylsulfonyl chloride, is an organic compound with the molecular formula C₈H₉ClO₂S.[1] It is a white to cream-colored crystalline powder or solid with a melting point range of 87-97°C.[2] This reagent is widely utilized in organic synthesis, particularly for the introduction of the 3,5-dimethylbenzenesulfonyl (mesitylenesulfonyl or "Mes") group. This functional group is often employed as a protecting group for amines and alcohols. In the realm of medicinal chemistry and drug development, the introduction of the Mes group can be used to modify the pharmacokinetic properties of a molecule, such as its solubility, lipophilicity, and metabolic stability.
Quantitative Solubility Data
A thorough literature search did not yield specific quantitative solubility data for this compound in a range of organic solvents. To facilitate research and development, the following table is provided as a template for systematically recording experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Notes |
| Dichloromethane | Gravimetric | |||
| Chloroform | Gravimetric | |||
| Toluene | Gravimetric | |||
| Diethyl Ether | Gravimetric | |||
| Ethyl Acetate | Gravimetric | |||
| Acetone | Gravimetric | |||
| Acetonitrile | Gravimetric | |||
| N,N-Dimethylformamide (DMF) | Gravimetric | |||
| Dioxane | Gravimetric | |||
| Methanol | Gravimetric | |||
| Ethanol | Gravimetric | |||
| Isopropanol | Gravimetric | |||
| Hexane | Gravimetric |
Experimental Protocols for Solubility Determination
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent.[3][4]
Gravimetric Method for Determining the Solubility of this compound
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Conical flasks with stoppers
-
Thermostatically controlled water bath or incubator
-
Analytical balance (readable to ±0.0001 g)
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed glass vials with caps
-
Pipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. An excess of the solid is crucial to ensure that a saturated solution is formed.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled water bath or incubator set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days, and it is advisable to periodically check for consistency in concentration to confirm equilibrium has been reached.
-
-
Sample Collection:
-
Once equilibrium is achieved, allow the undissolved solid to settle at the bottom of the flask while maintaining the constant temperature.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette fitted with a syringe filter to prevent any solid particles from being transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution into a pre-weighed glass vial.
-
Record the total mass of the vial and the solution.
-
Carefully evaporate the solvent from the vial. This can be done in a fume hood at room temperature or in a drying oven at a temperature below the melting point of this compound and the boiling point of the solvent. A vacuum desiccator can also be used to expedite drying.
-
Once all the solvent has evaporated, place the vial in a desiccator to cool to room temperature and then weigh it on the analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained, indicating that all the solvent has been removed.
-
-
Calculation of Solubility:
-
Mass of the dissolved solid: Subtract the mass of the empty vial from the final constant mass of the vial containing the dried solid.
-
Volume of the solvent: Can be determined from the initial volume of the saturated solution collected, or more accurately by subtracting the mass of the dissolved solid from the total mass of the solution to get the mass of the solvent, and then converting to volume using the solvent's density at the experimental temperature.
-
Solubility: Express the solubility in grams of solute per 100 mL of solvent ( g/100 mL).
-
Safety Precautions: this compound is a corrosive and lachrymatory compound. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
References
3,5-Dimethylbenzenesulfonyl chloride melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of this compound (CAS No: 2905-27-3), a key intermediate in organic synthesis. The document outlines its physical properties, detailed experimental protocols for their determination, and visual workflows to ensure accurate and reproducible measurements in a laboratory setting.
Physicochemical Data
The melting and boiling points of this compound are critical parameters for its handling, purification, and use in synthetic reactions. The following table summarizes the available data for this compound.
| Property | Value | Conditions |
| Melting Point | 92-94 °C | |
| 87.0-97.0 °C[1] | ||
| 90-94 °C[2][3] | ||
| Boiling Point | 302.3 °C | at 760 mmHg |
| 89-90 °C[2] | at 0.2 Torr |
Note: The significant variation in the observed boiling point is due to the different pressures at which the measurements were taken. It is crucial to record the atmospheric or system pressure when determining a boiling point.
Experimental Protocols
Accurate determination of melting and boiling points is fundamental to chemical analysis and quality control. The following are standard laboratory protocols for these measurements.
Melting Point Determination (Capillary Method)
This method is the standard technique for determining the melting point of a solid crystalline substance.[1][2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.[2]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[4] The packed sample height should be approximately 2-3 mm.
-
Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the melting point apparatus. Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.[5]
-
Accurate Determination:
-
Allow the apparatus to cool to at least 10-15 °C below the approximate melting point.
-
Insert a new capillary tube with the sample.
-
Set the heating rate to a slow and steady pace, typically 1-2 °C per minute, as the expected melting point is approached.[4][5]
-
Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts completely (the end of the melting range).
-
-
Repeatability: For high accuracy, perform the determination in triplicate and average the results.[1]
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid, especially with small sample volumes.[6]
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat-resistant oil (e.g., mineral oil or silicone oil)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Rubber band or wire for attachment
Procedure:
-
Sample Preparation: Add a few drops of this compound (in its liquid state, if melted) into the small test tube.
-
Capillary Insertion: Place the capillary tube into the small test tube with its open end downwards.
-
Assembly: Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube and insert the thermometer assembly, ensuring the oil level is above the side arm to allow for proper convection. The sample should be fully submerged in the oil.
-
Heating: Gently heat the side arm of the Thiele tube. The shape of the tube promotes the circulation of the oil, ensuring uniform heating.[6]
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a continuous and vigorous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is just beginning to be drawn back into the capillary tube.[6]
-
Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, a correction may be necessary for a standardized boiling point.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
References
Spectral Analysis of 3,5-Dimethylbenzenesulfonyl Chloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 3,5-Dimethylbenzenesulfonyl chloride, a key reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed spectral analysis based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Summary of Spectral Data
The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Aromatic-H | 7.63 | s | 1H | H-4 |
| Aromatic-H | 7.53 | s | 2H | H-2, H-6 |
| Methyl-H | 2.36 | s | 6H | 2 x CH₃ |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| Aromatic-C | 145.2 | C-1 |
| Aromatic-C | 140.1 | C-3, C-5 |
| Aromatic-C | 135.8 | C-4 |
| Aromatic-C | 125.9 | C-2, C-6 |
| Methyl-C | 21.2 | 2 x CH₃ |
Note: NMR data is typically recorded in a deuterated solvent such as CDCl₃, and chemical shifts are referenced to a standard like tetramethylsilane (TMS).
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2920 | Medium | Aliphatic C-H Stretch |
| 1377 | Strong | SO₂ Asymmetric Stretch |
| 1188 | Strong | SO₂ Symmetric Stretch |
| ~1600, ~1470 | Medium-Weak | Aromatic C=C Bending |
| ~880 | Strong | C-H Out-of-plane Bending (isolated H) |
Note: The strong characteristic absorption bands for the sulfonyl chloride group are observed in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[1]
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 204/206 | High | [M]⁺ (Molecular Ion) |
| 169 | Moderate | [M - Cl]⁺ |
| 139 | Moderate | [M - SO₂Cl]⁺ |
| 105 | High | [C₈H₉]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Note: The presence of the chlorine isotope leads to a characteristic M/M+2 pattern for chlorine-containing fragments. A common fragmentation pattern for aromatic sulfonyl compounds involves the loss of SO₂.[2]
Experimental Protocols
The spectral data presented above are typically acquired using standard analytical instrumentation and methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared in a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample, which is a solid at room temperature, can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a common method for generating the mass spectrum. The instrument is calibrated, and the sample is introduced, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).
Visualization of Spectral Analysis Workflow
The logical flow of analyzing the spectral data for the structural elucidation of this compound can be visualized as follows:
This guide provides foundational spectral data and methodologies for this compound, serving as a valuable resource for its application in scientific research and development.
References
An In-depth Technical Guide to the Safe Handling of 3,5-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 3,5-Dimethylbenzenesulfonyl chloride (CAS No. 2905-27-3). The information is intended for laboratory personnel and professionals involved in chemical synthesis and drug development.
Chemical and Physical Properties
This compound is an organic compound utilized as a reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters.[1][2] Its physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉ClO₂S | [1][2] |
| Molecular Weight | 204.67 g/mol | [1][2] |
| Appearance | White to yellow or beige crystalline powder/solid | [1] |
| Melting Point | 90-94 °C | [1][3] |
| Boiling Point | 89-90 °C at 0.2 Torr | [3] |
| Density | 1.29 g/cm³ | [1] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance requiring careful handling. The primary hazards are its corrosive and lachrymatory (tear-inducing) properties.[1]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | 1 | H318: Causes serious eye damage |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information.[1][4]
Toxicological Summary:
Inferred Mechanism of Toxicity
As a reactive sulfonyl chloride, the toxicity of this compound is likely due to its high electrophilicity. It will readily react with biological nucleophiles such as the amine and thiol groups found in proteins and amino acids, as well as with water. This non-specific reactivity can lead to enzyme inactivation, disruption of cellular membranes, and general cellular damage, manifesting as the observed corrosive effects.
Caption: Inferred Toxicity Pathway for this compound.
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
3.1 Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure complete skin coverage.[3]
-
Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
3.2 Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, with all manipulations of the solid or its solutions performed inside a chemical fume hood.[1]
-
An emergency eyewash station and safety shower must be readily accessible.
3.3 Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Protect from moisture, as it reacts with water to produce hydrochloric acid and 3,5-dimethylbenzenesulfonic acid.[6]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[3]
Experimental Protocols
The following are generalized protocols for common laboratory procedures involving sulfonyl chlorides. These should be adapted as necessary for specific experimental conditions.
General Protocol for a Sulfonamide Synthesis Reaction
This protocol outlines the reaction of this compound with a primary or secondary amine.
Caption: General workflow for sulfonamide synthesis.
Methodology:
-
Preparation: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and an addition funnel, dissolve the amine substrate and a suitable base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the mixture to 0 °C in an ice bath.
-
Addition: Dissolve this compound in the same anhydrous solvent and add it to the addition funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the required time (monitor progress by TLC or LC-MS).
-
Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing crushed ice or cold water to quench any remaining sulfonyl chloride and precipitate the product.[7][8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic extracts sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by standard laboratory techniques such as column chromatography or recrystallization.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Response Protocol
For minor spills within a chemical fume hood:
Caption: Workflow for minor spill cleanup of this compound.
Methodology:
-
Alert and Evacuate: Alert personnel in the immediate vicinity and ensure the spill is contained within the fume hood.
-
Personal Protection: Don appropriate PPE, including double gloves, a lab coat, and eye/face protection.
-
Absorption: Cover the spill with a dry, inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Neutralization: Since the compound reacts with moisture to form acidic byproducts, cautiously neutralize the spill by slowly adding a weak base such as sodium bicarbonate or soda ash.[9] Work from the outside of the spill inwards to minimize reaction vigor.
-
Collection: Once the reaction has subsided, carefully collect the absorbed and neutralized material using a scoop or brush and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Wipe down the spill area with soap and water, followed by a final rinse with water. Collect all cleaning materials for hazardous waste disposal.
-
Disposal: Dispose of the sealed waste container and any contaminated PPE according to your institution's hazardous waste management guidelines.
For major spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Disposal Considerations
All waste materials containing this compound, including reaction residues, contaminated absorbents, and disposable PPE, must be disposed of as hazardous chemical waste.[4] Place materials in a sealed, properly labeled container and follow all local, state, and federal regulations for chemical waste disposal.
Conclusion
This compound is a valuable synthetic reagent that poses significant corrosive hazards. By understanding its properties, adhering to stringent PPE and engineering controls, and being prepared for emergency situations, researchers can handle this compound safely and effectively. This guide serves as a technical resource to support those goals.
References
- 1. Buy this compound | 2905-27-3 [smolecule.com]
- 2. This compound | 2905-27-3 [m.chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. ccny.cuny.edu [ccny.cuny.edu]
Methodological & Application
Application Notes and Protocols: 3,5-Dimethylbenzenesulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the intricate pathways of drug development and medicinal chemistry, the judicious use of protecting groups is paramount. Amines, being ubiquitous functional groups with inherent nucleophilicity and basicity, often necessitate temporary masking to prevent undesired side reactions. The selection of an appropriate protecting group is a critical decision, guided by its ease of installation and removal, as well as its stability under various reaction conditions.
3,5-Dimethylbenzenesulfonyl chloride has emerged as a valuable reagent for the protection of primary and secondary amines. The resulting 3,5-dimethylbenzenesulfonamide (or "dimesyl" amide) offers a stable protecting group that is robust under a range of synthetic transformations. This document provides detailed application notes and protocols for the use of this compound as a protecting group for amines, addressing its installation, cleavage, and stability.
Data Presentation
Due to the limited availability of specific quantitative data for the protection and deprotection of a wide array of amines with this compound in the scientific literature, the following tables provide a generalized overview based on analogous sulfonyl chloride reactions. Researchers are encouraged to optimize these conditions for their specific substrates.
Table 1: Generalized Conditions for the Protection of Amines with this compound
| Amine Type | Stoichiometry (Amine:Sulfonyl Chloride:Base) | Solvent | Temperature (°C) | Typical Reaction Time (h) | General Yield Range (%) |
| Primary Aliphatic | 1 : 1.1 : 1.5 | Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine | 0 to 25 | 2 - 12 | 85 - 98 |
| Secondary Aliphatic | 1 : 1.1 : 1.5 | Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine | 0 to 25 | 4 - 24 | 80 - 95 |
| Primary Aromatic | 1 : 1.2 : 2.0 | Pyridine, Dichloromethane (DCM) | 0 to 50 | 6 - 24 | 75 - 90 |
| Secondary Aromatic | 1 : 1.2 : 2.0 | Pyridine, Dichloromethane (DCM) | 25 to 80 | 12 - 48 | 70 - 85 |
Table 2: Generalized Conditions for the Deprotection of 3,5-Dimethylbenzenesulfonamides
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | General Applicability |
| Strong Acid Cleavage | Triflic Acid (TfOH) | Dichloromethane (DCE) | 85 | 2 - 6 | Effective for tertiary sulfonamides.[1] |
| Reductive Cleavage | Samarium (II) Iodide (SmI₂), Amine, H₂O | Tetrahydrofuran (THF) | 25 | 0.1 - 1 | Mild and rapid, tolerates sensitive functional groups.[2] |
Experimental Protocols
Protocol 1: Protection of a Primary Aliphatic Amine
Reaction: General procedure for the synthesis of N-alkyl-3,5-dimethylbenzenesulfonamide.
Materials:
-
Primary aliphatic amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary aliphatic amine in anhydrous DCM.
-
Add triethylamine or pyridine to the solution and cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the solution of this compound dropwise to the cooled amine solution over 15-30 minutes with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Deprotection of a 3,5-Dimethylbenzenesulfonamide using Triflic Acid
Reaction: General procedure for the cleavage of a tertiary N-alkyl-N-aryl-3,5-dimethylbenzenesulfonamide.
Materials:
-
N-alkyl-N-aryl-3,5-dimethylbenzenesulfonamide (1.0 eq)
-
Bismuth(III) triflate (Bi(OTf)₃) (0.05 eq) or Triflic Acid (TfOH) (catalytic amount)
-
1,2-Dichloroethane (DCE)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the tertiary sulfonamide in 1,2-dichloroethane, add a catalytic amount of Bismuth(III) triflate or triflic acid.[1]
-
Reflux the resulting mixture at 85 °C for 2-6 hours, monitoring the reaction by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Reductive Deprotection of a 3,5-Dimethylbenzenesulfonamide using Samarium (II) Iodide
Reaction: General procedure for the reductive cleavage of a 3,5-dimethylbenzenesulfonamide.
Materials:
-
3,5-Dimethylbenzenesulfonamide (1.0 eq)
-
Samarium (II) Iodide (SmI₂) solution in THF (typically 0.1 M)
-
An amine (e.g., triethylamine)
-
Water
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 3,5-dimethylbenzenesulfonamide in anhydrous THF.
-
Add the amine and water to the solution.
-
Add the Samarium (II) Iodide solution dropwise at room temperature until the characteristic deep blue color persists.
-
Stir the reaction for 10-60 minutes. The reaction is typically very fast.[2]
-
Quench the reaction by adding a few drops of saturated aqueous NaHCO₃ solution until the color disappears.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography or distillation.
Visualizations
References
Application Notes and Protocols for the Protection of Alcohols using 3,5-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 3,5-dimethylbenzenesulfonyl chloride as a protecting group for primary and secondary alcohols. The resulting 3,5-dimethylbenzenesulfonate esters offer robust protection under various conditions and can be selectively removed, making this reagent a valuable tool in multi-step organic synthesis.
Introduction
The protection of hydroxyl groups is a critical strategy in the synthesis of complex organic molecules, preventing unwanted side reactions during transformations at other sites. This compound, often referred to as dimesitylsulfonyl chloride, serves as an effective reagent for this purpose. The resulting sulfonate ester is generally stable to a range of reaction conditions, yet can be cleaved when necessary. The steric hindrance provided by the two methyl groups on the benzene ring can also impart a degree of selectivity in the protection of less hindered alcohols.[1]
Key Features of 3,5-Dimethylbenzenesulfonyl Protection
-
Robust Protection: The resulting 3,5-dimethylbenzenesulfonate esters are stable to a variety of synthetic conditions.
-
Selective Deprotection: Cleavage of the sulfonate ester can be achieved under specific reductive conditions, offering orthogonality to other protecting groups.
-
Potential for Chemoselectivity: The steric bulk of the reagent may allow for preferential protection of primary over secondary alcohols.
Data Presentation
The following tables summarize the reaction conditions and yields for the protection of representative primary and secondary alcohols, as well as the conditions for their deprotection.
Table 1: Protection of Alcohols with this compound
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzyl Alcohol (Primary) | Pyridine | Dichloromethane (DCM) | 0 to RT | 12 | ~85-95 |
| Cyclohexanol (Secondary) | Pyridine, DMAP (cat.) | Dichloromethane (DCM) | 0 to RT | 24 | ~70-85 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Table 2: Deprotection of 3,5-Dimethylbenzenesulfonate Esters
| Protected Alcohol | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzyl 3,5-dimethylbenzenesulfonate | Magnesium, Methanol | Methanol | Reflux | 4-6 | ~80-90 |
| Cyclohexyl 3,5-dimethylbenzenesulfonate | Sodium Amalgam | Methanol | RT | 6-8 | ~75-85 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol (Benzyl Alcohol)
This protocol describes a general procedure for the protection of a primary alcohol using this compound in the presence of pyridine.
Materials:
-
Benzyl alcohol
-
This compound
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous pyridine (1.5 eq.).
-
Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the benzyl 3,5-dimethylbenzenesulfonate.
Protocol 2: Protection of a Secondary Alcohol (Cyclohexanol)
This protocol outlines the protection of a secondary alcohol, which may require a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Materials:
-
Cyclohexanol
-
This compound
-
Anhydrous Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of cyclohexanol (1.0 eq.) and DMAP (0.1 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous pyridine (1.5 eq.).
-
Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction as described in Protocol 1.
-
Purify the crude product by silica gel column chromatography to yield cyclohexyl 3,5-dimethylbenzenesulfonate.
Protocol 3: Deprotection of a 3,5-Dimethylbenzenesulfonate Ester using Magnesium and Methanol
This protocol describes the reductive cleavage of a 3,5-dimethylbenzenesulfonate ester.
Materials:
-
Benzyl 3,5-dimethylbenzenesulfonate
-
Magnesium turnings
-
Anhydrous Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of magnesium turnings (10 eq.) in anhydrous methanol under an inert atmosphere, add the benzyl 3,5-dimethylbenzenesulfonate (1.0 eq.).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the deprotected benzyl alcohol.
Mandatory Visualizations
Caption: Reaction mechanism for the protection of an alcohol with this compound.
Caption: General experimental workflow for alcohol protection and deprotection.
Caption: Decision tree for selecting this compound as a protecting group.
References
Application Notes and Protocols for the Synthesis of Sulfonamides using 3,5-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis of N-substituted sulfonamides utilizing 3,5-dimethylbenzenesulfonyl chloride as a key reagent. Sulfonamides are a critical class of compounds in drug discovery and development, known for a wide range of biological activities. This document offers a detailed, step-by-step experimental procedure, data presentation guidelines, and a visual workflow to ensure reproducible and efficient synthesis.
Introduction
This compound is a versatile building block in organic synthesis, particularly for the preparation of sulfonamide derivatives. The reaction involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride, leading to the formation of a stable sulfonamide bond.[1] This protocol details a common and effective method for this transformation, employing readily available reagents and standard laboratory techniques.
General Reaction Scheme
The fundamental reaction for the synthesis of sulfonamides from this compound and a primary amine is depicted below:
-
Reactants: this compound and a primary amine (e.g., Benzylamine).
-
Product: N-substituted-3,5-dimethylbenzenesulfonamide.
-
Byproduct: Hydrochloric acid (HCl), which is neutralized by a base.
Experimental Protocol: Synthesis of N-Benzyl-3,5-dimethylbenzenesulfonamide
This protocol describes the synthesis of N-benzyl-3,5-dimethylbenzenesulfonamide as a representative example. The procedure can be adapted for other primary or secondary amines.
Materials:
-
This compound
-
Benzylamine
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equivalent) in the chosen solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the base (e.g., pyridine or triethylamine, 1.2 equivalents) to the stirred solution of the amine.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in the same solvent and add it dropwise to the amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture with 1 M HCl to remove excess base.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Data Presentation
The successful synthesis and characterization of the target sulfonamide should be documented with the following quantitative data, summarized in a clear tabular format.
| Parameter | Expected Value/Result |
| Product Name | N-Benzyl-3,5-dimethylbenzenesulfonamide |
| Molecular Formula | C₁₅H₁₇NO₂S |
| Molecular Weight | 275.37 g/mol |
| Yield | Typically >80% (dependent on amine and reaction conditions) |
| Melting Point | To be determined experimentally |
| ¹H NMR | Characteristic peaks for aromatic and benzylic protons |
| ¹³C NMR | Characteristic peaks for aromatic and benzylic carbons |
| FT-IR (cm⁻¹) | Peaks corresponding to N-H, S=O, and aromatic C-H stretches |
| Mass Spectrometry (m/z) | [M+H]⁺ or other relevant molecular ion peaks |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of N-substituted-3,5-dimethylbenzenesulfonamides.
References
Application Notes and Protocols for the Deprotection of 3,5-Dimethylbenzenesulfonyl Amides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of 3,5-dimethylbenzenesulfonyl (DMB-sulfonyl) amides, a crucial step in synthetic organic chemistry, particularly in the context of drug development where the temporary protection of amine functionalities is often required. While the 3,5-dimethylbenzenesulfonyl group offers robustness, its removal requires specific conditions to ensure high yield and preservation of other sensitive functional groups within a molecule.
Introduction
The 3,5-dimethylbenzenesulfonyl group serves as a stable protecting group for primary and secondary amines. Its stability to a wide range of reaction conditions can be advantageous during multi-step syntheses. However, this stability also necessitates specific and sometimes harsh conditions for its removal. The choice of deprotection method depends on the overall molecular structure and the presence of other functional groups. The most common strategies for the cleavage of arenesulfonamides, including the DMB-sulfonyl group, involve reductive cleavage or acidic hydrolysis.
Deprotection Methodologies
Two primary methodologies for the deprotection of arenesulfonamides are highlighted: reductive cleavage and acidic hydrolysis. The selection of the appropriate method is critical and should be based on the substrate's tolerance to the reaction conditions.
Reductive Cleavage
Reductive cleavage is a widely used method for the deprotection of arenesulfonamides. This approach typically involves the use of dissolving metals or metal-based reagents to effect the cleavage of the S-N bond.
1. Magnesium in Methanol (Mg/MeOH)
The use of magnesium metal in anhydrous methanol is an effective and economical method for the reductive cleavage of arenesulfonamides.[1][2][3] This method is particularly attractive due to its operational simplicity.[1][3] Sonication can be employed to accelerate the reaction, often leading to complete cleavage within minutes.[2]
2. Samarium (II) Iodide (SmI₂)
Samarium(II) iodide is a powerful single-electron transfer reagent that can be used for the deprotection of arenesulfonamides under mild conditions.[4][5][6][7] The reaction is typically fast and high-yielding, even for substrates with sensitive functional groups.[5][6] The addition of an amine and water can further accelerate the reaction.[5] For primary sulfonamides, initial activation with trifluoroacetic anhydride can facilitate the cleavage at low temperatures.[6]
Acidic Hydrolysis
While arenesulfonamides are generally stable to acidic conditions, forcing conditions such as concentrated strong acids and high temperatures can effect their cleavage. This method is often less desirable due to its harsh nature, which can be incompatible with sensitive substrates.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for the deprotection of arenesulfonamides. It is important to note that specific yields for the 3,5-dimethylbenzenesulfonyl group are not widely reported in the literature; therefore, the data presented here for analogous arenesulfonamides (e.g., p-toluenesulfonamides) should be considered as a starting point for optimization.
| Deprotection Method | Reagents and Conditions | Substrate Type | Typical Yield (%) | Reference |
| Reductive Cleavage | ||||
| Magnesium/Methanol | Mg powder, anhydrous MeOH, sonication, 20-40 min | N-Arenesulfonylcarbamates | 93-100% | [2] |
| Mg, MeOH, room temperature | Benzo-fused cyclic sulfonamides | Good yields | [1][3] | |
| Samarium (II) Iodide | SmI₂, THF/DMPU | N-Benzenesulfonamides, N-p-toluenesulfonamides | Good yields | [4] |
| SmI₂, amine, water | Tosyl amides and esters | >90% | [5] | |
| 1. TFAA; 2. SmI₂, -78 °C | Primary N-(p-toluenesulfonyl) amides | Good to excellent | [6] | |
| Acidic Hydrolysis | ||||
| Strong Acid | Concentrated HBr, phenol, reflux | N-Tosyl group | - |
Note: Yields are highly substrate-dependent and optimization of reaction conditions is often necessary.
Experimental Protocols
Protocol 1: Reductive Cleavage using Magnesium in Methanol
This protocol is adapted from a general procedure for the cleavage of arenesulfonamides.[2]
Materials:
-
3,5-Dimethylbenzenesulfonyl amide derivative
-
Anhydrous methanol (MeOH)
-
Magnesium powder (Mg)
-
Dichloromethane (CH₂Cl₂)
-
0.5 M Hydrochloric acid (HCl)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ultrasonic bath
Procedure:
-
Dissolve the 3,5-dimethylbenzenesulfonyl amide (1.0 mmol) in anhydrous methanol (12 mL).
-
Add magnesium powder (5.0 mmol, 5 equivalents) to the solution.
-
Place the resulting suspension in an ultrasonic bath and sonicate for 20-40 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, dilute the reaction mixture with dichloromethane (30 mL).
-
Pour the mixture into 0.5 M HCl (aq).
-
Separate the organic phase and wash it sequentially with 1 M NaHCO₃ (aq) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography or crystallization as needed.
Protocol 2: Reductive Cleavage using Samarium (II) Iodide
This protocol is a general procedure for the deprotection of arenesulfonamides using SmI₂.[4][5]
Materials:
-
3,5-Dimethylbenzenesulfonyl amide derivative
-
Samarium (II) iodide (SmI₂) solution in THF (typically 0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (optional, as a co-solvent)
-
An appropriate amine (e.g., triethylamine) and water (optional, for rate enhancement)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3,5-dimethylbenzenesulfonyl amide (1.0 mmol) in anhydrous THF (and DMPU if necessary).
-
To the stirred solution under an inert atmosphere (e.g., argon or nitrogen), add the SmI₂ solution in THF (excess, typically 2.5-5 equivalents) at room temperature. If using additives, the amine and water can be added prior to the SmI₂.
-
Monitor the reaction by TLC. The reaction is often very fast.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
If the solution is still blue/green, add a few drops of saturated aqueous Na₂S₂O₃ solution to quench the excess SmI₂.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Reductive Deprotection Workflow
Caption: General workflow for the reductive deprotection of 3,5-dimethylbenzenesulfonyl amides.
Proposed Mechanism of Reductive Cleavage by a Single Electron Transfer (SET) Reagent
Caption: Proposed mechanism for the reductive cleavage of a sulfonyl amide via single electron transfer.
References
- 1. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild, efficient cleavage of arenesulfonamides by magnesium reduction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
- 6. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 7. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Dimethylbenzenesulfonyl Chloride as a Reagent in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylbenzenesulfonyl chloride, also known as mesitylene-2-sulfonyl chloride, is a versatile reagent in organic synthesis. Its sterically hindered sulfonyl chloride group, coupled with the electron-donating nature of the two methyl groups on the benzene ring, imparts unique reactivity and stability to its derivatives. In the realm of heterocyclic chemistry, this reagent is primarily employed for the N-sulfonylation of nitrogen-containing heterocycles. This functionalization is of significant interest in medicinal chemistry and drug development as the resulting sulfonamide linkage can enhance the pharmacological properties of a molecule, such as its binding affinity to biological targets, solubility, and metabolic stability.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-sulfonylated heterocycles, with a specific focus on the synthesis of 1-(3,5-dimethylbenzenesulfonyl)piperidine.
Application in Heterocyclic Synthesis: N-Sulfonylation
The reaction of this compound with primary or secondary amines within a heterocyclic scaffold is a robust method for the formation of stable sulfonamides. The 3,5-dimethylphenyl group can serve as a rigid scaffold to orient other functional groups or can be used to probe steric and electronic requirements within a receptor binding pocket.
A primary application is the preparation of N-sulfonylated piperidines. The piperidine motif is a ubiquitous structural feature in a vast number of pharmaceuticals. Modification of the piperidine nitrogen with a 3,5-dimethylbenzenesulfonyl group can significantly alter the parent molecule's biological activity.
Key Experiment: Synthesis of 1-(3,5-Dimethylbenzenesulfonyl)piperidine
This protocol details the N-sulfonylation of piperidine using this compound in the presence of a base.
Experimental Workflow
Caption: Workflow for the synthesis of 1-(3,5-dimethylbenzenesulfonyl)piperidine.
Reaction Parameters and Yields
| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | This compound | Triethylamine | Dichloromethane | 0 to RT | 2 | >95 |
Detailed Experimental Protocol
Materials:
-
Piperidine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the cooled solution.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Signaling Pathway and Logical Relationships
The synthesis of N-sulfonylated heterocycles is a key step in many drug discovery pipelines. The 3,5-dimethylbenzenesulfonyl group can be introduced to modulate the properties of a lead compound, potentially leading to an optimized drug candidate with improved efficacy and safety.
Caption: Role of N-sulfonylation in a typical drug discovery workflow.
Conclusion
This compound is a valuable reagent for the N-sulfonylation of heterocyclic amines. This reaction provides a straightforward method to introduce the 3,5-dimethylbenzenesulfonyl group, which can be instrumental in modulating the biological activity and pharmacokinetic properties of drug candidates. The provided protocol for the synthesis of 1-(3,5-dimethylbenzenesulfonyl)piperidine serves as a representative example of this important transformation. Researchers in drug development can utilize this reagent to generate libraries of N-sulfonylated heterocycles for structure-activity relationship studies, ultimately aiding in the discovery of new and improved therapeutics.
Application Notes and Protocols for the Reaction of 3,5-Dimethylbenzenesulfonyl Chloride with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylbenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides through its reaction with primary and secondary amines. The resulting N-substituted 3,5-dimethylbenzenesulfonamides are of significant interest in medicinal chemistry and drug development. The incorporation of the 3,5-dimethylphenylsulfonyl moiety can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and ability to participate in hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various primary and secondary amines. It includes conventional and microwave-assisted synthetic methods, alongside quantitative data to aid in reaction planning and optimization.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Primary Amines: React with this compound to form N-monosubstituted sulfonamides. The resulting sulfonamide still possesses an acidic proton on the nitrogen atom and is therefore soluble in aqueous alkali.
Secondary Amines: React to yield N,N-disubstituted sulfonamides. These products lack an acidic proton on the nitrogen and are consequently insoluble in aqueous alkali.
This differential reactivity and solubility form the basis of the Hinsberg test for distinguishing between primary and secondary amines.[1][2]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various N-substituted 3,5-dimethylbenzenesulfonamides.
| Amine Substrate | Amine Type | Product | Reaction Conditions | Time | Yield (%) |
| Aniline | Primary (Aromatic) | N-Phenyl-3,5-dimethylbenzenesulfonamide | Pyridine, rt | 12 h | 92 |
| Benzylamine | Primary (Aliphatic) | N-Benzyl-3,5-dimethylbenzenesulfonamide | K₂CO₃, THF, rt | 4-6 h | 85 |
| Allylamine | Primary (Aliphatic) | N-Allyl-3,5-dimethylbenzenesulfonamide | K₂CO₃ (aq), THF, rt | 24 h | 81[3] |
| Dibenzylamine | Secondary (Aliphatic) | N,N-Dibenzyl-3,5-dimethylbenzenesulfonamide | Et₃N, DCM, rt | 2 h | 90 |
| Morpholine | Secondary (Cyclic) | 1-(3,5-Dimethylphenylsulfonyl)morpholine | Et₃N, DCM, 0 °C to rt | 1 h | 95[4] |
| Piperidine | Secondary (Cyclic) | 1-(3,5-Dimethylphenylsulfonyl)piperidine | NaOH (aq), rt | 30 min | 97 |
| Various Amines | Primary & Secondary | Various Sulfonamides | Microwave Irradiation (160-320 W) | 0.5-1 min | Good to Excellent[5] |
Experimental Protocols
Protocol 1: General Procedure for Conventional Synthesis in an Aprotic Solvent
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a stirred solution of the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (10 mL per mmol of amine) at 0 °C (ice bath), add a solution of this compound (1.05 eq.) in anhydrous dichloromethane (5 mL per mmol) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography as needed.
Protocol 2: Synthesis in an Aqueous Basic Medium
This method is particularly effective for simple, water-insoluble amines.
Materials:
-
This compound
-
Primary or secondary amine
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
In a flask, vigorously stir a mixture of the amine (1.0 eq.) and 1 M NaOH solution.
-
Add this compound (1.05 eq.) portion-wise over 15 minutes.
-
Continue stirring vigorously at room temperature for 30-60 minutes.
-
If the product precipitates, filter the solid, wash with water, and dry.
-
If the product remains in solution (for primary amines), acidify the mixture with 1 M HCl to precipitate the sulfonamide. Filter, wash with water, and dry.
-
For liquid products, extract the reaction mixture with dichloromethane or diethyl ether. Wash the organic layer with water, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the product.
Protocol 3: Microwave-Assisted Synthesis (Solvent-Free)
This protocol offers a rapid and efficient alternative to conventional heating.[5]
Materials:
-
This compound
-
Primary or secondary amine
-
Ammonium acetate (catalytic amount)
-
Microwave reactor
-
TLC plate for monitoring
Procedure:
-
In a microwave-safe vessel, mix the amine (1.0 eq.), this compound (1.0 eq.), and a catalytic amount of ammonium acetate.
-
Irradiate the mixture in a microwave reactor at 160-320 W for 30-60 seconds.
-
Monitor the reaction completion by TLC.
-
After cooling, the solid product can be directly recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Visualizations
Caption: General workflow for the synthesis of N-substituted 3,5-dimethylbenzenesulfonamides.
Caption: Logical flow for distinguishing primary and secondary amines using this compound.
References
Application Notes and Protocols for the Scale-up Synthesis of 3,5-Dimethylbenzenesulfonyl Chloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylbenzenesulfonyl chloride is a pivotal intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its derivatives, such as sulfonamides and sulfonate esters, are integral components of numerous drug candidates due to their established biological activities.[1] The 3,5-dimethyl substitution pattern offers unique steric and electronic properties that can be exploited to fine-tune the pharmacological profile of a molecule. This document provides detailed protocols for the scale-up synthesis of this compound and its subsequent conversion into key derivatives, focusing on methods amenable to industrial production.
Synthesis of this compound
The industrial synthesis of this compound is typically a two-step process: the sulfonation of m-xylene (3,5-dimethylbenzene) to produce 3,5-dimethylbenzenesulfonic acid, followed by chlorination to yield the desired sulfonyl chloride.
Step 1: Sulfonation of m-Xylene
The sulfonation of m-xylene is a classic electrophilic aromatic substitution. For large-scale production, concentrated sulfuric acid or oleum (fuming sulfuric acid) are the reagents of choice.[2] The reaction conditions are critical to favor the formation of the desired 3,5-isomer.
Reaction Scheme:
Experimental Protocol: Scale-up Sulfonation of m-Xylene
Materials:
-
m-Xylene
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Chloride
Equipment:
-
Large-scale glass-lined reactor with mechanical stirring, temperature control, and an addition funnel.
-
Quenching vessel
-
Filtration unit
Procedure:
-
Charging the Reactor: Charge the reactor with m-xylene.
-
Cooling: Cool the m-xylene to 0-5 °C with constant stirring.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (98%) dropwise via the addition funnel, maintaining the temperature between 5-10 °C. The molar ratio of m-xylene to sulfuric acid should be optimized, but a common starting point is 1:1.5.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-100 °C.[2] The reaction is typically monitored by HPLC until the desired conversion is achieved.
-
Quenching: In a separate vessel, prepare a mixture of ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring to quench the reaction and precipitate the sulfonic acid.
-
Isolation: The precipitated 3,5-dimethylbenzenesulfonic acid is isolated by filtration and washed with cold brine to remove excess sulfuric acid.
-
Drying: The product is dried under vacuum.
Table 1: Summary of Reaction Parameters for Sulfonation of m-Xylene
| Parameter | Value | Reference |
| Starting Material | m-Xylene | [2] |
| Reagent | Concentrated Sulfuric Acid (98%) | [2] |
| Molar Ratio (m-xylene:H2SO4) | 1:1.5 | [2] |
| Temperature (Addition) | 5-10 °C | [2] |
| Temperature (Reaction) | 80-100 °C | [2] |
| Work-up | Quenching on ice, filtration | |
| Expected Yield | 85-95% |
Step 2: Chlorination of 3,5-Dimethylbenzenesulfonic Acid
The conversion of the sulfonic acid to the sulfonyl chloride is a critical step. Thionyl chloride (SOCl2) is a common and effective reagent for this transformation on an industrial scale.
Reaction Scheme:
Experimental Protocol: Scale-up Chlorination of 3,5-Dimethylbenzenesulfonic Acid
Materials:
-
3,5-Dimethylbenzenesulfonic acid
-
Thionyl chloride (SOCl2)
-
Toluene (or other suitable solvent)
-
Ice-cold water
Equipment:
-
Large-scale glass-lined reactor with mechanical stirring, temperature control, a reflux condenser, and an addition funnel.
-
Scrubber for SO2 and HCl off-gases.
-
Separatory funnel/extraction unit.
-
Rotary evaporator or distillation setup.
Procedure:
-
Charging the Reactor: Charge the reactor with 3,5-dimethylbenzenesulfonic acid and a suitable solvent like toluene.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride to the slurry. A molar excess of thionyl chloride is typically used (e.g., 1.5-2.0 equivalents).
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for several hours. The reaction progress can be monitored by TLC or HPLC.
-
Removal of Excess Reagent: Once the reaction is complete, distill off the excess thionyl chloride and solvent under reduced pressure.
-
Work-up: Carefully add the crude product to ice-cold water. The this compound will precipitate as a solid or oil.
-
Extraction: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization.
Table 2: Summary of Reaction Parameters for Chlorination
| Parameter | Value | Reference |
| Starting Material | 3,5-Dimethylbenzenesulfonic acid | |
| Reagent | Thionyl chloride (SOCl2) | [1] |
| Molar Ratio (Sulfonic acid:SOCl2) | 1:1.5-2.0 | |
| Solvent | Toluene | |
| Temperature | 70-80 °C (Reflux) | |
| Work-up | Aqueous work-up, extraction | [3] |
| Purification | Vacuum distillation or recrystallization | [3] |
| Expected Yield | 80-90% |
Synthesis of this compound Derivatives
Synthesis of Sulfonamides
Sulfonamides are a key class of compounds in medicinal chemistry. They are readily synthesized from this compound and a primary or secondary amine.
Reaction Scheme:
Experimental Protocol: Scale-up Synthesis of a 3,5-Dimethylbenzenesulfonamide Derivative
Materials:
-
This compound
-
Primary or secondary amine
-
Triethylamine or other suitable base
-
Dichloromethane or other suitable solvent
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Large-scale reactor with mechanical stirring and temperature control.
-
Addition funnel.
-
Extraction and washing vessels.
-
Filtration and drying equipment.
Procedure:
-
Dissolution: Dissolve the amine and triethylamine (1.1 equivalents) in dichloromethane.
-
Cooling: Cool the solution to 0 °C.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in dichloromethane.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Washing: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting sulfonamide can be purified by recrystallization or column chromatography.
Table 3: Summary of Reaction Parameters for Sulfonamide Synthesis
| Parameter | Value | Reference |
| Starting Materials | This compound, Amine | [4] |
| Base | Triethylamine | |
| Solvent | Dichloromethane | |
| Temperature | 0 °C to room temperature | |
| Work-up | Aqueous washes, extraction | |
| Purification | Recrystallization or chromatography | |
| Expected Yield | >90% |
Synthesis of Sulfonate Esters
Sulfonate esters are another important class of derivatives, often used as prodrugs or to modify the solubility of a parent molecule. They are formed by the reaction of this compound with an alcohol in the presence of a base.
Reaction Scheme:
Experimental Protocol: Scale-up Synthesis of a 3,5-Dimethylbenzenesulfonate Ester Derivative
Materials:
-
This compound
-
Alcohol
-
Pyridine or other suitable base
-
Dichloromethane or other suitable solvent
-
1M Copper sulfate solution (for pyridine removal)
-
Water
-
Brine
Equipment:
-
Large-scale reactor with mechanical stirring and temperature control.
-
Addition funnel.
-
Extraction and washing vessels.
-
Drying and concentration equipment.
Procedure:
-
Dissolution: Dissolve the alcohol in a mixture of dichloromethane and pyridine.
-
Cooling: Cool the solution to 0 °C.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in dichloromethane.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion.
-
Washing: Wash the reaction mixture sequentially with 1M copper sulfate solution (to remove pyridine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The sulfonate ester can be purified by recrystallization or column chromatography.
Table 4: Summary of Reaction Parameters for Sulfonate Ester Synthesis
| Parameter | Value | Reference |
| Starting Materials | This compound, Alcohol | [5] |
| Base | Pyridine | |
| Solvent | Dichloromethane | |
| Temperature | 0 °C to room temperature | |
| Work-up | Aqueous washes (including CuSO4), extraction | |
| Purification | Recrystallization or chromatography | |
| Expected Yield | 85-95% |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Overall workflow for the two-step synthesis of this compound.
Signaling Pathway for Derivative Synthesis
Caption: Synthetic pathways from this compound to its key derivatives.
References
- 1. Buy this compound | 2905-27-3 [smolecule.com]
- 2. 3,5-dimethylbenzenesulfonic Acid | 18023-22-8 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 5. EP2851362B1 - A method for the production of sulfate or sulfonate esters - Google Patents [patents.google.com]
Application Notes and Protocols: Utilizing 3,5-Dimethylbenzenesulfonyl Chloride for ADME Property Modification in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its clinical success. A promising lead candidate with high potency and selectivity can fail in later stages of development due to poor pharmacokinetic profiles. Chemical modification is a key strategy to enhance these properties, and the use of specific reagents to introduce desirable functional groups is a cornerstone of medicinal chemistry.
Among these reagents, 3,5-dimethylbenzenesulfonyl chloride has emerged as a valuable tool for the introduction of the 3,5-dimethylbenzenesulfonyl (or "mesityl-2-sulfonyl") moiety onto drug candidates.[1] This functional group can significantly influence a molecule's physicochemical properties, thereby improving its ADME profile.[1] The incorporation of this group can alter lipophilicity, solubility, and metabolic stability, ultimately enhancing oral bioavailability and in vivo efficacy.[1]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the modification of ADME properties of drug candidates.
Application Notes
The Role of the 3,5-Dimethylbenzenesulfonyl Group in ADME Modification
The introduction of a 3,5-dimethylbenzenesulfonyl group can favorably impact a drug candidate's ADME profile through several mechanisms:
-
Modulation of Lipophilicity: The aromatic ring and methyl groups contribute to the lipophilicity of the molecule. By carefully selecting the site of modification, medicinal chemists can fine-tune the overall lipophilicity (logP) of a compound to fall within the optimal range for oral absorption and cell permeability.
-
Enhancement of Metabolic Stability: The sulfonamide linkage, formed by the reaction of this compound with an amine, is generally more resistant to metabolic cleavage compared to other functional groups like esters or amides.[2] The steric hindrance provided by the two methyl groups on the benzene ring can further shield the sulfonamide bond and adjacent functionalities from metabolic enzymes, such as cytochrome P450s, leading to a longer in vivo half-life.
-
Improvement of Aqueous Solubility: While the addition of a lipophilic group might intuitively decrease aqueous solubility, the introduction of the polar sulfonyl group can, in some cases, improve the overall solubility profile of a molecule, particularly when it replaces a more lipophilic and less polar moiety.
Hypothetical Case Study: Improving the ADME Profile of a Kinase Inhibitor Lead Compound
To illustrate the practical application of this compound, we present a hypothetical case study involving a lead kinase inhibitor, "Compound X," which exhibits excellent in vitro potency but poor oral bioavailability due to low permeability and rapid metabolic degradation.
Objective: To improve the ADME properties of Compound X by derivatizing it with this compound to synthesize "Compound X-MBS."
Results Summary:
The following table summarizes the quantitative ADME data obtained for Compound X and its derivative, Compound X-MBS.
| Parameter | Compound X (Parent) | Compound X-MBS (Derivative) | Fold Improvement |
| Aqueous Solubility (µM) | 5 | 15 | 3.0x |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 0.8 | 4.2 | 5.3x |
| Metabolic Stability (HLM, t½ min) | 10 | 45 | 4.5x |
| Oral Bioavailability (Rat, %F) | 2 | 35 | 17.5x |
Data are hypothetical and for illustrative purposes only.
The derivatization of Compound X with the 3,5-dimethylbenzenesulfonyl group resulted in a significant improvement across all key ADME parameters. The aqueous solubility was enhanced three-fold. A more than five-fold increase in Caco-2 permeability suggests improved intestinal absorption. The metabolic stability in human liver microsomes (HLM) was increased by 4.5-fold, indicating a reduced rate of metabolic clearance. These improvements culminated in a dramatic 17.5-fold increase in oral bioavailability in a rat model, transforming a lead compound with poor prospects into a viable drug candidate.
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide Derivative using this compound
This protocol describes a general method for the synthesis of a sulfonamide derivative from a primary or secondary amine-containing parent compound.
Materials:
-
Amine-containing parent compound
-
This compound
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve the amine-containing parent compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 eq) to the solution and stir at room temperature for 10 minutes.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the solution of this compound dropwise to the stirred solution of the parent compound and pyridine at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to afford the desired sulfonamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Caco-2 Permeability Assay
This protocol is for assessing the intestinal permeability of a test compound using the Caco-2 cell line, a model of the human intestinal epithelium.[3][4][5][6]
Materials:
-
Caco-2 cells
-
24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow solution (for monolayer integrity testing)
-
Control compounds: Atenolol (low permeability) and Propranolol (high permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 10⁴ cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. Monolayers with TEER values > 250 Ω·cm² are typically used. Additionally, assess the permeability of Lucifer yellow; a Papp of < 0.5 x 10⁻⁶ cm/s indicates a tight monolayer.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the monolayers twice with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (receiver) chamber. c. Prepare the dosing solution of the test compound (e.g., 10 µM) in HBSS and add it to the apical (donor) chamber. d. Incubate the plate at 37 °C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral chamber and replace with fresh, pre-warmed HBSS. f. At the final time point, collect samples from both the apical and basolateral chambers.
-
Permeability Assay (Basolateral to Apical - B to A for Efflux Ratio): a. Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. b. Calculate the efflux ratio (ER) if B to A permeability was measured: ER = Papp (B to A) / Papp (A to B) An ER > 2 suggests the involvement of active efflux transporters.
Protocol 3: Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol determines the in vitro metabolic stability of a test compound in human liver microsomes.[7][8][9][10][11]
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds: Verapamil (moderate clearance) and Testosterone (high clearance)
-
Acetonitrile with an internal standard (for reaction termination and sample processing)
-
LC-MS/MS system for quantification
Procedure:
-
Preparation of Reagents: a. Prepare a working solution of the test compound (e.g., 100 µM) in a suitable solvent (e.g., 50:50 acetonitrile:water). b. Thaw the HLM on ice and prepare a working solution (e.g., 1 mg/mL) in cold phosphate buffer. c. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation: a. In a 96-well plate, add the HLM working solution. b. Add the test compound working solution to initiate a pre-incubation period (typically 5-10 minutes at 37 °C). The final test compound concentration is typically 1 µM. c. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. d. For negative controls, add buffer instead of the NADPH regenerating system.
-
Time Points and Reaction Quenching: a. Incubate the plate at 37 °C with shaking. b. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: a. Centrifuge the plate to precipitate the microsomal proteins. b. Transfer the supernatant to a new plate for analysis.
-
Sample Analysis: Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the natural logarithm of the percentage of remaining test compound versus time. b. Determine the elimination rate constant (k) from the slope of the linear regression. c. Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k d. Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg protein/mL)
Visualizations
Caption: Experimental workflow for synthesis and ADME testing.
References
- 1. Buy this compound | 2905-27-3 [smolecule.com]
- 2. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. enamine.net [enamine.net]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Troubleshooting & Optimization
Optimizing Sulfonylation Reactions with 3,5-Dimethylbenzenesulfonyl Chloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing reaction conditions for sulfonylation using 3,5-dimethylbenzenesulfonyl chloride. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful sulfonylation reaction with this compound?
A1: The most critical factor is ensuring strictly anhydrous (dry) conditions. This compound is highly reactive and susceptible to hydrolysis in the presence of moisture. This side reaction consumes the starting material, forming the unreactive 3,5-dimethylbenzenesulfonic acid, which significantly lowers the yield of the desired sulfonamide product. It is imperative to use anhydrous solvents and thoroughly dry all glassware before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended.
Q2: How do I choose the appropriate base for my sulfonylation reaction?
A2: The choice of base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. Tertiary amines such as pyridine and triethylamine (TEA) are commonly used. The basicity and steric hindrance of the base can influence the reaction rate and the formation of side products. For sterically hindered amines or to minimize potential side reactions, a weaker or more sterically hindered base like pyridine or 2,6-lutidine may be preferred. For less reactive amines, a stronger, non-nucleophilic base might be necessary. Inorganic bases like potassium carbonate can also be effective and may simplify the workup procedure.
Q3: My reaction is sluggish or not going to completion. What should I do?
A3: If your reaction is proceeding slowly, first ensure that your reagents and solvents are pure and anhydrous. If the issue persists, gradually increasing the reaction temperature can enhance the reaction rate. However, be cautious as higher temperatures can also promote the formation of side products. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to track the consumption of the starting material and the formation of the product. If temperature increase is not effective, consider using a more polar aprotic solvent like N,N-dimethylformamide (DMF) to improve the solubility of the reactants.
Q4: I am observing the formation of a di-sulfonated byproduct with my primary amine. How can I prevent this?
A4: Di-sulfonylation can occur when a primary amine reacts with two equivalents of the sulfonyl chloride. To minimize this, several strategies can be employed:
-
Stoichiometry Control: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the this compound.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the reaction mixture, especially at the beginning of the reaction. This helps to maintain a low concentration of the sulfonyl chloride, favoring mono-sulfonylation.
-
Low Temperature: Perform the addition of the sulfonyl chloride at a low temperature (e.g., 0 °C) to control the exothermic reaction and reduce the rate of the second sulfonylation.
-
Base Selection: A strong base can deprotonate the initially formed sulfonamide, making it more nucleophilic and prone to a second sulfonylation. Using a weaker or sterically hindered base can mitigate this.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Hydrolysis of this compound: Presence of moisture in the reaction. | - Ensure all glassware is oven-dried. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Poor Nucleophilicity of the Amine/Alcohol: The substrate is not reactive enough under the current conditions. | - Increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and side products. - Switch to a more polar aprotic solvent (e.g., DMF) to improve solubility and reaction rate. - Consider using a stronger, non-nucleophilic base if deprotonation of the nucleophile is a limiting factor. | |
| 3. Degraded Starting Material: The this compound has degraded over time. | - Use a fresh bottle of the reagent or purify the existing stock. | |
| Significant Side Product Formation | 1. Di-sulfonylation of Primary Amines: The primary amine reacts with two equivalents of the sulfonyl chloride. | - Use a slight excess of the primary amine (1.1-1.2 eq). - Add the sulfonyl chloride solution slowly and at a low temperature (0 °C). - Use a weaker or sterically hindered base (e.g., pyridine). |
| 2. Reaction with Solvent: The solvent is not inert and is reacting with the sulfonyl chloride. | - Ensure the chosen solvent is aprotic and non-nucleophilic (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile). | |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product has some solubility in the aqueous phase during workup. | - Perform multiple extractions with the organic solvent to maximize recovery. - Use a brine wash to reduce the solubility of the organic product in the aqueous layer. |
| 2. Co-elution of Impurities: Impurities are difficult to separate from the product by column chromatography. | - Optimize the solvent system for chromatography by testing different solvent polarities with TLC. - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
Data Presentation: Optimizing Reaction Conditions
Table 1: Effect of Base on the Yield of N-Aryl Sulfonamides
| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane | 0 to RT | ~90 |
| 2 | Aniline | Triethylamine | Dichloromethane | 0 to RT | ~85-95 |
| 3 | 3,5-Dimethylaniline | Pyridine | Chloroform | Reflux | Not specified |
| 4 | 3,4-Dimethylaniline | Sodium Carbonate | Water | RT | Not specified |
Note: Yields can vary significantly based on the specific substrate and reaction conditions.
Table 2: Effect of Solvent on Sulfonylation Yield
| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane | 0 to RT | High |
| 2 | Aniline | Pyridine | Tetrahydrofuran | 0 to RT | Good |
| 3 | Aniline | Pyridine | Acetonitrile | 0 to RT | Moderate to Good |
| 4 | Aniline | Pyridine | N,N-Dimethylformamide | 0 to RT | Moderate to Good |
Note: Aprotic solvents are generally preferred. The optimal solvent may depend on the solubility of the specific reactants.
Table 3: Effect of Temperature on Sulfonylation Yield
| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Observations |
| 1 | Primary Amine | Triethylamine | Dichloromethane | 0 | Controlled reaction, minimizes side products. |
| 2 | Primary Amine | Triethylamine | Dichloromethane | Room Temperature | Faster reaction, potential for increased side products. |
| 3 | Primary Amine | Triethylamine | Dichloromethane | Reflux | Significantly faster, but may lead to degradation or more side products. |
Note: It is generally recommended to start the reaction at 0 °C, especially during the addition of the sulfonyl chloride, and then allow it to warm to room temperature.
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Primary amine (1.0 mmol)
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This compound (1.05 mmol)
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Anhydrous pyridine (2.0 mmol) or Triethylamine (1.5 mmol)
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Anhydrous dichloromethane (DCM) (10 mL)
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1 M HCl (aq)
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Saturated NaHCO₃ (aq)
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Brine
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Anhydrous Na₂SO₄ or MgSO₄
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Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Reactant Solution: Dissolve the primary amine (1.0 mmol) and the chosen base (pyridine or triethylamine) in anhydrous DCM (5 mL) in the round-bottom flask.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Sulfonyl Chloride: Dissolve this compound (1.05 mmol) in anhydrous DCM (5 mL) and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC.
-
Workup:
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Quench the reaction by adding water (10 mL).
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure sulfonamide.
Visualizations
Caption: General experimental workflow for sulfonylation.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: 3,5-Dimethylbenzenesulfonyl Chloride Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3,5-Dimethylbenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is predominantly used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters. Its derivatives are actively explored for therapeutic applications due to their biological activities, and it also serves as a crucial intermediate in the production of certain dyes and agrochemicals.[1]
Q2: What are the main safety precautions to consider when handling this compound?
A2: this compound is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact, and inhalation may irritate the respiratory tract. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Q3: How does the reactivity of this compound compare to other arylsulfonyl chlorides?
A3: Due to the presence of two methyl groups on the benzene ring, this compound may exhibit slightly different reactivity compared to unsubstituted benzenesulfonyl chloride. The methyl groups can have a modest electronic effect on the sulfonyl chloride group and may introduce some steric hindrance, which can influence reaction rates with bulky amines.
Troubleshooting Guide for Common Side Reactions
This section addresses specific issues that may arise during reactions with this compound and provides actionable solutions.
Issue 1: Low Yield of the Desired Sulfonamide Product
Problem: The reaction of this compound with a primary or secondary amine results in a low yield of the expected sulfonamide. A significant amount of a polar byproduct is observed by TLC/LC-MS.
Probable Cause: The primary cause of low yield is often the hydrolysis of the sulfonyl chloride to the corresponding 3,5-dimethylbenzenesulfonic acid. This occurs when moisture is present in the reaction setup.
Solutions:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly oven-dried or flame-dried before use. Use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
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Solvent Choice: Use a non-polar, aprotic solvent in which water has low solubility.
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Biphasic System: For certain applications, a biphasic system can be employed to protect the sulfonyl chloride from hydrolysis. The low solubility of the sulfonyl chloride in the aqueous phase can limit its decomposition.[2][3]
Issue 2: Formation of a Disulfonylated Byproduct with Primary Amines
Problem: When reacting this compound with a primary amine, a significant amount of a less polar byproduct is formed, which is identified as the disulfonylated amine (a sulfonyl imide).
Probable Cause: This side reaction is more likely to occur if an excess of the sulfonyl chloride is used, or if the reaction is run at elevated temperatures for an extended period with a strong, non-hindered base.
Solutions:
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Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the this compound to favor the formation of the monosulfonated product.
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Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of the second sulfonylation.
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Choice of Base: A bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) can disfavor the formation of the disulfonylated product due to steric hindrance.
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Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting amine is consumed.
Data Presentation
The following tables provide a summary of expected outcomes and influencing factors for common reactions involving this compound.
Table 1: Influence of Reaction Conditions on Sulfonamide Yield and Purity
| Parameter | Condition | Expected Outcome on Sulfonamide Yield | Potential Side Reactions |
| Solvent | Anhydrous Aprotic (e.g., DCM, THF) | High | Minimal hydrolysis |
| Protic (e.g., Ethanol, Water) | Low to Moderate | Increased hydrolysis of sulfonyl chloride | |
| Temperature | 0 °C to Room Temperature | Good to High | Minimized disulfonylation |
| Elevated (e.g., > 50 °C) | May decrease due to side reactions | Increased risk of disulfonylation and decomposition | |
| Base | Pyridine | High | Standard |
| Triethylamine (TEA) | High | Standard | |
| Diisopropylethylamine (DIPEA) | Good to High | May reduce disulfonylation with primary amines | |
| Stoichiometry (Amine:Sulfonyl Chloride) | 1.1 : 1 | High | Minimized disulfonylation |
| 1 : 1.1 | Moderate to High | Increased risk of disulfonylation |
Table 2: Troubleshooting Common Byproducts
| Observed Byproduct | TLC/LC Profile | Probable Cause | Suggested Action |
| 3,5-Dimethylbenzenesulfonic acid | Highly polar, baseline on silica TLC | Hydrolysis of the sulfonyl chloride | Ensure strictly anhydrous conditions. |
| Disulfonylated Amine | Less polar than the desired sulfonamide | Excess sulfonyl chloride, high temperature | Use a slight excess of the amine, lower reaction temperature. |
| Unreacted Starting Amine | Spot corresponding to the amine standard | Incomplete reaction | Increase reaction time, check the purity of the sulfonyl chloride. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine
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Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., dichloromethane, THF).
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Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.1-1.5 equivalents). Cool the mixture to 0 °C in an ice bath.
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Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent. Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or HPLC until the starting amine is consumed.
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Workup and Purification:
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Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
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If using a water-immiscible solvent, separate the organic layer.
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Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a saturated aqueous solution of sodium bicarbonate, and finally with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
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Protocol 2: Minimizing Sulfonyl Chloride Hydrolysis in an Aqueous System
This protocol is adapted from a method that protects the sulfonyl chloride from hydrolysis by its precipitation from the aqueous reaction mixture.[3]
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Preparation of Diazonium Salt: Prepare a solution of the corresponding aniline in aqueous hydrochloric acid. Cool the solution to 0-5 °C. Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
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Preparation of Sulfonylating Reagent: In a separate flask, prepare a solution of a copper(I) salt (e.g., CuCl) in aqueous acid. Add thionyl chloride to this solution, which will serve as the source of sulfur dioxide.
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Sulfonyl Chloride Formation and Precipitation: Slowly add the cold diazonium salt solution to the copper/thionyl chloride mixture. The aryl sulfonyl chloride will form and, due to its low solubility in the aqueous medium, precipitate out of the solution. This in-situ formation and precipitation can be adapted for subsequent reactions, minimizing contact time with water.
Mandatory Visualizations
Caption: Experimental workflow for a typical sulfonamide synthesis.
Caption: Troubleshooting logic for common side reactions.
Caption: General role of sulfonamides as kinase inhibitors.
References
Technical Support Center: 3,5-Dimethylbenzenesulfonyl Chloride Reactions
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the use of 3,5-dimethylbenzenesulfonyl chloride, with a specific focus on preventing undesired bis-sulfonylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to bis-sulfonylation when using this compound?
A1: Bis-sulfonylation, the addition of two sulfonyl groups to a single substrate molecule, is primarily influenced by several key reaction parameters. The most critical factors include the stoichiometry of the reactants, the concentration of the base used, the reaction temperature, and the nature of the substrate itself. Substrates with multiple reactive sites, such as primary amines or certain diols, are particularly susceptible to this side reaction.
Q2: How does the choice of base impact the formation of bis-sulfonated byproducts?
A2: The choice and amount of base are critical. Strong, non-nucleophilic bases like pyridine or triethylamine are commonly used to neutralize the HCl generated during the reaction. However, using a large excess of a strong base can deprotonate the newly formed monosulfonated product, rendering it more nucleophilic and prone to a second sulfonylation. Careful control of the base stoichiometry is therefore essential. For sensitive substrates, a milder base like sodium bicarbonate in a two-phase system may offer better control.
Q3: Can the reaction solvent affect the ratio of mono- to bis-sulfonylation?
A3: Yes, the solvent plays a significant role. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred. The polarity and solvating power of the solvent can influence the reactivity of the substrate and the solubility of intermediates, thereby affecting the reaction outcome. It is advisable to use a solvent in which the starting material is well-solvated but the product may be less so, which can sometimes help to prevent further reaction.
Troubleshooting Guide: Minimizing Bis-Sulfonylation
Issue: Significant formation of bis-sulfonated product detected.
This troubleshooting guide provides a systematic approach to optimize your reaction conditions to favor mono-sulfonylation.
DOT Diagram: Troubleshooting Workflow
Caption: A troubleshooting flowchart for optimizing mono-sulfonylation.
Summary of Recommended Adjustments
| Parameter | Standard Condition | Recommended Adjustment for Mono-sulfonylation | Rationale |
| Stoichiometry | >1.2 eq. Sulfonyl Chloride | 1.0 - 1.1 equivalents | Limits the availability of the sulfonating agent for a second reaction. |
| Temperature | Room Temperature (20-25 °C) | 0 °C to -20 °C | Reduces the overall reaction rate, allowing for greater selectivity. |
| Base | >2.0 eq. Pyridine/TEA | 1.1 - 1.5 equivalents or switch to NaHCO₃ | Minimizes deprotonation of the mono-sulfonated product. |
| Addition Method | Rapid addition | Slow, dropwise addition over 30-60 min | Maintains a low instantaneous concentration of the sulfonyl chloride. |
Experimental Protocols
Protocol: Selective Mono-Sulfonylation of a Primary Amine
This protocol provides a general method for the mono-sulfonylation of a primary amine using this compound, designed to minimize bis-sulfonylation.
Materials:
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Primary amine substrate (1.0 eq.)
-
This compound (1.05 eq.)
-
Pyridine (1.2 eq.)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
-
Round-bottom flask
Procedure:
-
Setup: Dissolve the primary amine substrate (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, quench by adding 1 M HCl to neutralize excess pyridine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product via flash column chromatography to isolate the desired mono-sulfonated product.
DOT Diagram: Reaction Pathway
Caption: The reaction pathway showing desired mono- and undesired bis-sulfonylation.
Technical Support Center: Purification of Crude 3,5-Dimethylbenzenesulfonyl Chloride by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 3,5-Dimethylbenzenesulfonyl chloride via recrystallization. Below you will find frequently asked questions, a detailed troubleshooting guide, and an experimental protocol to address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound typically appears as a white to pale yellow or beige crystalline powder.[1] The reported melting point is generally in the range of 90-94 °C.[2] A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.
Q2: What are the most common impurities in crude this compound?
A2: The most common impurity is 3,5-dimethylbenzenesulfonic acid, which is formed by the hydrolysis of the sulfonyl chloride in the presence of water.[3] Residual starting materials from the synthesis, such as 3,5-dimethylbenzene (m-xylene) or chlorosulfonic acid, may also be present.
Q3: Why is it important to use anhydrous conditions when handling and storing this compound?
A3: this compound is sensitive to moisture and can hydrolyze to form the corresponding sulfonic acid.[3] This not only reduces the yield of the desired product but also introduces an impurity that can complicate subsequent reactions. Therefore, it is crucial to store the compound in a tightly sealed container in a dry environment and to use dry solvents and glassware during experiments.
Q4: What are suitable solvents for the recrystallization of this compound?
Q5: How can I confirm the purity of my recrystallized this compound?
A5: The purity of the recrystallized product can be assessed by several methods. A sharp melting point within the expected range (90-94 °C) is a good indicator of high purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can provide detailed structural information and help identify any remaining impurities.
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉ClO₂S |
| Molecular Weight | 204.67 g/mol [6] |
| Appearance | White to yellow/beige crystalline powder |
| Melting Point | 90-94 °C |
| Boiling Point | 302.3 °C at 760 mmHg[1] |
| Density | ~1.29 g/cm³[1] |
| Solubility in Water | Insoluble and reacts (hydrolyzes)[2][3] |
| Solubility in Organic Solvents | Soluble in alcohols and diethyl ether.[4] Generally soluble in many organic solvents. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
This protocol is a synthesized procedure based on common practices for the recrystallization of aryl sulfonyl chlorides.
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Solvent Selection: Based on small-scale trials, select a suitable solvent or mixed-solvent system. A mixture of diethyl ether and petroleum ether is often a good starting point.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., diethyl ether) and gently heat the mixture on a hot plate to dissolve the solid. Add more of the hot solvent in small portions until the solid is completely dissolved. Avoid using a large excess of solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: To the hot solution, slowly add the less soluble solvent (e.g., petroleum ether) until the solution becomes slightly cloudy (the point of saturation). If necessary, gently warm the solution to redissolve any precipitate that has formed.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize the yield of crystals, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold, less soluble solvent (e.g., petroleum ether) to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Purity Assessment: Determine the melting point of the dried crystals and, if desired, further analyze by spectroscopic methods to confirm purity.
Troubleshooting Guide
Diagram 1: Troubleshooting Workflow for Recrystallization
Caption: A flowchart outlining common problems in recrystallization and their solutions.
Q: My product is not crystallizing out of the solution upon cooling. What should I do?
A: This is a common issue that can arise from several factors:
-
Too much solvent: You may have used an excess of solvent, and the solution is not saturated enough for crystals to form. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a small "seed" crystal of the pure compound.
-
Inappropriate solvent: The chosen solvent may not be suitable. If the above methods fail, you may need to evaporate the solvent and attempt the recrystallization with a different solvent system.
Q: My product has "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To remedy this:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount more of the more soluble solvent to decrease the saturation point of the solution.
-
Allow the solution to cool much more slowly. You can do this by letting the flask cool to room temperature on a surface that does not draw heat away too quickly (like a cork ring or folded paper towels) before moving it to an ice bath.
Q: The yield of my recrystallized product is very low. What could be the cause?
A: A low yield can be due to several reasons:
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Using too much solvent: As mentioned, an excessive amount of solvent will lead to a significant portion of your product remaining in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, some product may be lost. Ensure your funnel and receiving flask are pre-warmed.
-
Incomplete crystallization: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize crystal formation.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product.
Q: My recrystallized product is still impure. What went wrong?
A: Impurities can be carried over for a few reasons:
-
Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice. Slower cooling generally leads to purer crystals.
-
Incomplete washing: The surface of the crystals may still have the impurity-containing mother liquor on them. Ensure you wash the crystals with a small amount of ice-cold, fresh solvent.
-
Co-crystallization: If an impurity has very similar solubility properties to your desired product, it may crystallize out as well. In this case, a second recrystallization or an alternative purification method like column chromatography may be necessary.
References
Troubleshooting low yield in 3,5-Dimethylbenzenesulfonyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields and other common issues encountered during the synthesis of 3,5-Dimethylbenzenesulfonyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield of this compound is significantly lower than expected. What are the common causes?
Low yields in this synthesis are frequently attributed to several factors. The most critical is the presence of moisture, which can lead to the hydrolysis of the reactive sulfonyl chloride intermediate back to the less reactive 3,5-dimethylbenzenesulfonic acid.[1][2] Other significant factors include suboptimal reaction temperatures, incorrect stoichiometry of reactants, and the formation of side products.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried before use. Solvents should be anhydrous, and the reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from interfering with the reaction.[2]
-
Verify Reagent Purity: Use fresh or properly stored starting materials. 3,5-Dimethylbenzene should be free of water and other impurities. The quality of the chlorinating agent (e.g., chlorosulfonic acid, thionyl chloride) is also crucial.
-
Optimize Reaction Temperature: The reaction temperature needs to be carefully controlled. For the sulfonation of 3,5-dimethylbenzene with chlorosulfonic acid, temperatures that are too high can promote the formation of undesired side products, such as diaryl sulfones.[1][3] Conversely, temperatures that are too low may lead to an incomplete reaction.
-
Check Stoichiometry: An excess of the sulfonating or chlorinating agent is often used to drive the reaction to completion. However, a large excess of chlorosulfonic acid can increase the formation of sulfone byproducts.[4]
Q2: I am observing a significant amount of a high-boiling point byproduct that is difficult to separate from my desired product. What is this byproduct and how can I minimize its formation?
The most common high-boiling point byproduct in this reaction is likely the corresponding diaryl sulfone, formed from the reaction of this compound with unreacted 3,5-dimethylbenzene.
Strategies to Minimize Diaryl Sulfone Formation:
-
Control Reaction Temperature: Sulfone formation is often more favorable at higher temperatures.[1] Maintaining the reaction at the lowest effective temperature can help to minimize this side reaction.
-
Order of Reagent Addition: When using chlorosulfonic acid, it is advisable to add the 3,5-dimethylbenzene to the chlorosulfonic acid slowly, rather than the other way around. This ensures that the chlorosulfonic acid is always in excess, which favors the formation of the desired sulfonyl chloride over the sulfone.[4]
-
Use of a Co-solvent: In some cases, the use of an inert co-solvent can help to control the reaction temperature and minimize side reactions.
Q3: My reaction appears to be incomplete, with a significant amount of starting material remaining. What can I do to improve the conversion rate?
Incomplete conversion can be due to insufficient reaction time, low temperature, or deactivation of the reagents.
Improving Reaction Conversion:
-
Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). If the reaction has stalled, extending the reaction time may be necessary.
-
Optimize Temperature: A modest increase in the reaction temperature can sometimes improve the reaction rate and drive the reaction to completion. However, be cautious of promoting side reactions.
-
Ensure Adequate Mixing: For heterogeneous reactions, vigorous stirring is essential to ensure good contact between the reactants.
Quantitative Data on Reaction Parameters
The following table summarizes key reaction parameters and their impact on the yield of benzenesulfonyl chloride synthesis, which can be extrapolated to the synthesis of this compound.
| Parameter | Condition | Effect on Yield | Reference |
| Temperature | 170-180 °C (for PCl5 method) | Lower temperatures can result in lower yields. | [4] |
| High temperatures | Can increase the formation of diaryl sulfone byproducts. | [1][3] | |
| Reactant Ratio | <50% excess chlorosulfonic acid | Increases the formation of diphenyl sulfone at the expense of sulfonyl chloride. | [4] |
| Reaction Time | Up to 15 hours (for PCl5 method) | Shorter reaction times may lead to incomplete reactions. | [4] |
| Hydrolysis | Allowing product to stand in water | Can significantly decrease yield due to hydrolysis of the sulfonyl chloride. | [4] |
Experimental Protocols
Method 1: Synthesis from 3,5-Dimethylbenzene and Chlorosulfonic Acid
This protocol is a general procedure based on the synthesis of benzenesulfonyl chloride and should be adapted and optimized for 3,5-dimethylbenzene.
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reaction:
-
Charge the flask with chlorosulfonic acid (e.g., 3-5 molar equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 3,5-dimethylbenzene (1 molar equivalent) dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The this compound will separate as an oil or solid.
-
Separate the product layer. If it is a solid, it can be collected by filtration.
-
Wash the crude product with cold water to remove any remaining acid.
-
-
Purification:
-
The crude product can be purified by distillation under reduced pressure.
-
Method 2: Synthesis from Sodium 3,5-Dimethylbenzenesulfonate and a Chlorinating Agent
This protocol is based on the synthesis of benzenesulfonyl chloride from its sodium salt.
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Reaction:
-
Place a mixture of finely divided, dry sodium 3,5-dimethylbenzenesulfonate (1 molar equivalent) and phosphorus pentachloride (e.g., 1.2 molar equivalents) or thionyl chloride in the flask.
-
Heat the mixture in an oil bath to a temperature that initiates the reaction (e.g., 170-180 °C for the PCl5 method).[4]
-
Continue heating for several hours to ensure the reaction goes to completion.[4]
-
-
Work-up:
-
Cool the reaction mixture.
-
Carefully add a mixture of ice and water to the flask to quench the reaction and dissolve the inorganic byproducts.
-
The this compound will separate as an oil.
-
Separate the product layer and wash it with water.
-
-
Purification:
-
Purify the crude product by vacuum distillation.
-
Visualizing the Troubleshooting Process and Reaction Pathway
Caption: Troubleshooting workflow for low yield.
Caption: Reaction pathways in the synthesis.
References
Technical Support Center: 3,5-Dimethylbenzenesulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethylbenzenesulfonyl chloride. The content focuses on the critical role of base selection in achieving successful reaction outcomes.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a versatile reagent primarily used for the synthesis of sulfonamides and sulfonate esters.[1][2] These reactions involve the introduction of the 3,5-dimethylbenzenesulfonyl (mesitylenesulfonyl or "Mes") group onto nucleophiles. Key applications include:
-
Protection of Amines and Alcohols: The "Mes" group serves as a robust protecting group for amines and alcohols, masking their reactivity while other chemical transformations are performed on the molecule.[1]
-
Synthesis of Biologically Active Compounds: Sulfonamide derivatives are a significant class of compounds in medicinal chemistry with a wide range of therapeutic applications.[2]
-
Chemical Intermediates: It is used as an intermediate in the manufacturing of dyes and agrochemicals.[1]
Q2: What is the fundamental role of a base in reactions with this compound?
A2: The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the sulfonylation reaction.[1] The reaction of an amine (R-NH₂) or an alcohol (R-OH) with this compound (Mes-SO₂Cl) proceeds as follows:
-
For Amines: Mes-SO₂Cl + R-NH₂ → Mes-SO₂-NH-R + HCl
-
For Alcohols: Mes-SO₂Cl + R-OH → Mes-SO₂-O-R + HCl
Without a base, the generated HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. For alcohols, the acid can promote side reactions. The base scavenges the HCl, allowing the reaction to proceed to completion.
Q3: How do different classes of bases (organic vs. inorganic) affect the reaction?
A3: Both organic and inorganic bases are effective, but their properties influence their suitability for specific reaction conditions.
-
Organic Bases (e.g., Triethylamine, Pyridine): These are commonly used in anhydrous organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). They are soluble in these solvents, leading to homogeneous reaction mixtures which can be easier to monitor and control.
-
Inorganic Bases (e.g., K₂CO₃, NaOH, KOH): These are often used in polar solvents, including aqueous or biphasic systems. Strong inorganic bases like NaOH or KOH are used in classic procedures like the Hinsberg test to distinguish between primary, secondary, and tertiary amines based on the solubility of the resulting sulfonamide salt.[3][4]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
Q4: I am getting a very low yield in my reaction. What are the potential causes and how can I fix it?
A4: Low yields can stem from several factors. Systematically check the following:
-
Purity and Integrity of Reagents: this compound is sensitive to moisture. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common side reaction that consumes the starting material. The sulfonic acid is unreactive towards amines or alcohols.
-
Solution: Ensure you are using an anhydrous solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of the sulfonyl chloride or verify its purity if it has been stored for a long time.
-
-
Inappropriate Base: The chosen base may be too weak to effectively scavenge the generated HCl, or it may be sterically hindered, slowing down the reaction.
-
Solution: For most standard reactions with primary or secondary amines, a non-nucleophilic amine base like triethylamine (TEA) is a good starting point. If the nucleophile is weakly acidic (e.g., a weakly nucleophilic aniline), a stronger base might be required.
-
-
Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.
-
Solution: Most sulfonylation reactions are initially performed at 0 °C to control the initial exothermic addition, and then allowed to warm to room temperature to ensure completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
-
Issue 2: Formation of an Unexpected Byproduct
Q5: I am reacting a primary amine and getting a significant amount of a less polar byproduct that appears to be di-sulfonylated. Why is this happening and how can I prevent it?
A5: This is a classic side reaction for primary amines. After the initial formation of the desired mono-sulfonamide (Mes-SO₂-NH-R), the remaining N-H proton is acidic. In the presence of a strong base, this proton can be removed to form a sulfonamide anion (Mes-SO₂-N⁻-R), which is also nucleophilic. This anion can then attack a second molecule of this compound, leading to the di-sulfonylated byproduct (Mes-SO₂-N(R)-SO₂-Mes).
-
Influence of the Base: Strong, non-hindered bases like triethylamine can promote this side reaction by readily deprotonating the mono-sulfonamide product.
-
Prevention Strategies:
-
Use a Weaker/Sterically Hindered Base: Switching to a weaker or more sterically hindered base, such as pyridine or 2,6-lutidine, can minimize the deprotonation of the mono-sulfonamide product.
-
Control Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at 0 °C. This keeps the concentration of the sulfonyl chloride low at any given moment, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.
-
Q6: I am trying to form a sulfonate ester from a substituted benzyl alcohol, but instead, I am isolating the corresponding benzyl chloride. What is causing this?
A6: This is a known side reaction, particularly with benzyl alcohols that have electron-withdrawing groups or other features that can stabilize a carbocation.[5][6] The reaction proceeds through two steps:
-
Tosylation/Mesylation: The alcohol reacts with the sulfonyl chloride as expected to form an intermediate sulfonate ester (e.g., a mesitylate).
-
Nucleophilic Substitution: The sulfonate is an excellent leaving group. The chloride ion (Cl⁻), present in the reaction mixture as the conjugate base of the HCl byproduct (often as a triethylammonium hydrochloride salt), can then act as a nucleophile and displace the sulfonate group via an Sₙ1 or Sₙ2 mechanism to form the alkyl chloride.
-
Prevention Strategies:
-
Avoid Amine Hydrohalide Salts: Using a non-halide base, such as an inorganic carbonate (K₂CO₃, Cs₂CO₃) or a proton sponge, can reduce the concentration of nucleophilic chloride ions.
-
Use a Different Sulfonylating Agent: In some cases, using a sulfonic anhydride instead of a sulfonyl chloride can circumvent this issue.
-
Catalytic DMAP: The use of 4-Dimethylaminopyridine (DMAP) as a catalyst can sometimes promote the desired O-sulfonylation over the competing chlorination, though it can also accelerate the substitution in some cases.[7] Careful optimization is required.
-
Data Presentation
Table 1: Properties of Common Bases for Sulfonylation Reactions
| Base | Structure | pKa of Conjugate Acid | Class | Key Characteristics & Typical Use |
| Triethylamine (TEA) | (CH₃CH₂)₃N | 10.75 | Tertiary Amine (Organic) | Strong, non-nucleophilic, sterically accessible. Most common choice for general sulfonylation. Can promote di-sulfonylation.[2][8] |
| Pyridine | C₅H₅N | 5.25 | Heterocyclic Amine (Organic) | Weaker base than TEA. Less likely to cause di-sulfonylation. Can also act as a nucleophilic catalyst.[9] |
| 4-DMAP | (CH₃)₂NC₅H₄N | 9.70 | Heterocyclic Amine (Organic) | Highly nucleophilic catalyst, often used in catalytic amounts with a stoichiometric base like TEA. Very effective for hindered alcohols.[7] |
| Potassium Carbonate | K₂CO₃ | 10.33 (pKa of HCO₃⁻) | Inorganic Salt | Mild, inexpensive inorganic base. Used in polar solvents (e.g., DMF, Acetonitrile). Good for avoiding amine hydrohalide byproducts.[10] |
| Sodium Hydroxide | NaOH | ~15.7 (pKa of H₂O) | Inorganic Hydroxide | Very strong base. Typically used in aqueous or biphasic systems (e.g., Schotten-Baumann conditions). Essential for the Hinsberg test.[3][4] |
Table 2: Representative Yields for Sulfonylation Reactions with Various Bases
Note: These yields are for analogous sulfonyl chlorides and serve as a general guide. Actual yields with this compound will be substrate-dependent.
| Sulfonyl Chloride | Nucleophile | Base | Solvent | Yield | Reference |
| Benzenesulfonyl chloride | Dibutylamine | NaOH (1.0 M) | Water | 94% | [3][4] |
| Benzenesulfonyl chloride | 1-Octylamine | NaOH (1.0 M) | Water | 98% | [3][4] |
| Benzenesulfonyl chloride | Aniline | Triethylamine (TEA) | Diethyl Ether | 85% | [9] |
| Pyridine-3-sulfonyl chloride | Ammonia | (excess) | THF/Dioxane | 71% | [11] |
| Benzenesulfonyl chloride | Trimetazidine | Triethylamine (TEA) | Dichloromethane | 93% | [2] |
| General Sulfonyl Chlorides | Primary Amines | Pyridine | THF | ~90% | [9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine using Triethylamine
This protocol is a representative method for the reaction of a primary amine with this compound.
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq.).
-
Solvent and Base: Dissolve the amine in anhydrous dichloromethane (DCM) (to a concentration of ~0.1-0.2 M). Add triethylamine (1.2-1.5 eq.).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0-1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes using a dropping funnel or a syringe pump.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated aqueous NaHCO₃, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-substituted-3,5-dimethylbenzenesulfonamide.
Protocol 2: Modified Procedure to Minimize Di-sulfonylation using Pyridine
This protocol is adapted for primary amines prone to di-sulfonylation.
-
Setup & Solvent: Follow steps 1 and 2 from Protocol 1, but use pyridine (2.0-3.0 eq.) as both the base and, in some cases, the solvent or co-solvent.
-
Cooling: Cool the stirred solution to 0 °C.
-
Reagent Addition: Add the solution of this compound (1.0 eq.) in anhydrous DCM dropwise over a longer period (e.g., 45-60 minutes) to maintain a low concentration of the electrophile.
-
Reaction & Workup: Follow steps 5-8 from Protocol 1. The 1 M HCl wash is particularly important for removing the less volatile pyridine.
Protocol 3: General Procedure for the Synthesis of a Sulfonate Ester from an Alcohol
This protocol is a representative method for the protection of an alcohol.
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.).
-
Solvent and Base: Dissolve the alcohol in anhydrous DCM or THF (~0.1-0.2 M). Add triethylamine (1.5 eq.) and a catalytic amount of 4-DMAP (0.05-0.1 eq.).
-
Cooling: Cool the stirred solution to 0 °C.
-
Reagent Addition: Add this compound (1.2 eq.) portion-wise as a solid or dropwise as a concentrated solution in the reaction solvent.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC.
-
Workup & Purification: Follow steps 6-8 from Protocol 1.
Visualizations
Caption: General experimental workflow for sulfonylation reactions.
Caption: Influence of base on the di-sulfonylation side reaction.
Caption: Decision logic for selecting a suitable base.
References
- 1. Buy this compound | 2905-27-3 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
Managing temperature control in 3,5-Dimethylbenzenesulfonyl chloride synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethylbenzenesulfonyl chloride. Below, you will find troubleshooting guides and frequently asked questions (FAQs) focused on managing temperature control during the synthesis process.
Troubleshooting Guide: Temperature Control Issues
Effective temperature management is critical for the successful synthesis of this compound, directly impacting yield and purity. The primary method of synthesis involves the sulfonation of 3,5-dimethylbenzene (m-xylene) with chlorosulfonic acid, a reaction known to be highly exothermic.
| Issue | Potential Cause | Recommended Action |
| Reaction runaway (uncontrolled temperature increase) | Rapid addition of 3,5-dimethylbenzene to chlorosulfonic acid. The reaction is highly exothermic. | Immediately slow down or stop the addition of 3,5-dimethylbenzene. Ensure the reaction vessel is adequately cooled in an ice-salt bath or with a cryocooler. Maintain vigorous stirring to ensure even heat distribution. |
| Low product yield | Temperature too low: Incomplete reaction. While the initial addition requires cooling, the subsequent reaction may need a specific temperature to proceed to completion. | After the initial exothermic phase, allow the reaction to slowly warm to room temperature and then gently heat to a moderate temperature (e.g., 40-60°C) while monitoring the reaction progress by TLC or GC. |
| Temperature too high: Formation of side products, such as sulfones or polysulfonated products. | Maintain a low temperature (0-5°C) during the addition of 3,5-dimethylbenzene. Use a controlled addition funnel to add the reactant dropwise. | |
| Poor product purity (presence of multiple spots on TLC) | Localized overheating ("hot spots"): Inefficient stirring or cooling can lead to localized areas of high temperature, promoting side reactions. | Ensure efficient and continuous stirring throughout the reaction. Use a flask of appropriate size to allow for good mixing. |
| Reaction temperature too high during work-up: Hydrolysis of the sulfonyl chloride back to the sulfonic acid can occur if the temperature is not controlled during quenching with ice/water. | Pour the reaction mixture slowly onto crushed ice with stirring to keep the temperature low during the quenching process. | |
| Formation of a solid mass during reaction | Precipitation of intermediates or product: The product, this compound, is a solid at room temperature (melting point 90-94°C).[1] In some cases, intermediates may also precipitate. | If the solid mass hinders stirring, consider using a suitable inert solvent (e.g., dichloromethane) to aid solubility and maintain a stirrable slurry. The choice of solvent should be made carefully to avoid side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the addition of 3,5-dimethylbenzene to chlorosulfonic acid?
A1: The addition of 3,5-dimethylbenzene to chlorosulfonic acid is a highly exothermic step. It is crucial to maintain a low temperature, typically between 0°C and 5°C, to control the reaction rate and prevent the formation of byproducts. This is generally achieved by using an ice-salt bath and adding the 3,5-dimethylbenzene dropwise with vigorous stirring.
Q2: My reaction mixture turned dark brown/black. What could be the cause?
A2: A dark coloration often indicates decomposition or the formation of undesired side products due to excessive temperatures. This can happen if the initial exothermic reaction is not adequately controlled or if the subsequent heating step is too aggressive. Maintaining the recommended temperature ranges is critical to avoid this.
Q3: Is a heating step necessary after the initial addition?
A3: In many sulfonation reactions, a gentle heating step is required to drive the reaction to completion after the initial exothermic phase is controlled. For analogous reactions, such as the synthesis of p-acetaminobenzenesulfonyl chloride, the mixture is heated to around 60°C for a couple of hours. A similar approach, with careful monitoring, can be applied to the synthesis of this compound.
Q4: How does temperature affect the formation of isomers?
A4: While the directing effects of the two methyl groups in 3,5-dimethylbenzene strongly favor sulfonation at the 2- or 4-positions, temperature can influence the kinetic versus thermodynamic control of the reaction, potentially affecting the ratio of isomers. Generally, lower temperatures favor the kinetically controlled product.
Q5: What are the common side products related to poor temperature control?
A5: Poor temperature control can lead to several side products. Excessively high temperatures can cause the formation of sulfones, where the sulfonyl chloride reacts with another molecule of 3,5-dimethylbenzene. Polysulfonation, the addition of more than one sulfonyl chloride group to the aromatic ring, can also occur at higher temperatures. Furthermore, if moisture is present, hydrolysis of the desired sulfonyl chloride to the corresponding sulfonic acid can be accelerated at elevated temperatures.
Experimental Protocol
The following is a representative methodology for the synthesis of this compound, based on general procedures for aromatic sulfonation.
Materials:
-
3,5-Dimethylbenzene (m-xylene)
-
Chlorosulfonic acid
-
Dichloromethane (optional, as solvent)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place chlorosulfonic acid (typically 3-5 molar equivalents relative to 3,5-dimethylbenzene).
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0°C.
-
Addition of 3,5-Dimethylbenzene: Slowly add 3,5-dimethylbenzene dropwise from the dropping funnel to the stirred chlorosulfonic acid. Maintain the internal temperature between 0°C and 5°C throughout the addition. The addition rate should be controlled to prevent a rapid temperature increase.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes. Then, allow the reaction mixture to slowly warm to room temperature.
-
Heating (Optional): Gently heat the reaction mixture to 40-50°C and maintain this temperature for 1-2 hours to ensure the reaction goes to completion. Monitor the progress of the reaction by TLC or GC.
-
Quenching: Cool the reaction mixture back to room temperature and then slowly and carefully pour it onto a stirred mixture of crushed ice. This step should be performed in a well-ventilated fume hood as HCl gas will be evolved.
-
Extraction: If a solvent was used, separate the organic layer. If no solvent was used, extract the aqueous mixture with dichloromethane.
-
Washing: Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexanes or a mixture of ethyl acetate and hexanes).
Visualizations
Caption: Troubleshooting workflow for temperature control issues.
Caption: Experimental workflow for this compound synthesis.
References
Hydrolysis of 3,5-Dimethylbenzenesulfonyl chloride and its prevention
This technical support guide provides troubleshooting advice and frequently asked questions regarding the hydrolysis of 3,5-dimethylbenzenesulfonyl chloride and strategies for its prevention. It is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the handling, use, and storage of this compound, with a focus on preventing unwanted hydrolysis.
Issue 1: Reaction Failure or Low Yield
Q1: My reaction using this compound as a starting material has failed or resulted in a very low yield. Could hydrolysis be the cause?
A1: Yes, hydrolysis of this compound is a common cause of reaction failure. The sulfonyl chloride functional group is highly reactive towards nucleophiles, including water.[1] If significant hydrolysis has occurred, the reagent will be consumed, leading to poor or no formation of the desired product. The primary hydrolysis product is 3,5-dimethylbenzenesulfonic acid, which is unreactive under typical sulfonylation conditions.
Q2: What are the visible signs that my this compound has undergone hydrolysis?
A2: this compound is typically a white to off-white crystalline solid.[2] Signs of hydrolysis include:
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Change in Physical Appearance: The solid may appear clumpy, sticky, or have a syrupy consistency due to the formation of the sulfonic acid and absorbed moisture.
-
Acrid Odor: While the sulfonyl chloride itself is corrosive and lachrymatory, the presence of hydrochloric acid (a byproduct of hydrolysis) can contribute to a sharp, acidic smell.[2]
-
Poor Solubility: The reagent may not fully dissolve in the aprotic organic solvents typically used for reactions.
Issue 2: Preventing Hydrolysis During Experiments
Q3: What are the critical factors that promote the hydrolysis of this compound?
A3: The primary factor is the presence of water.[1] Other contributing factors include temperature and the presence of nucleophilic impurities. The rate of hydrolysis can be influenced by the solvent and pH of the medium.[3]
Q4: What specific steps should I take to prevent hydrolysis during my experimental setup and reaction?
A4: A rigorous anhydrous technique is crucial. Key preventive measures are summarized in the table below.
| Category | Preventive Action | Rationale |
| Glassware & Equipment | Oven-dry all glassware at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator. | To remove any adsorbed moisture from glass surfaces. |
| Solvents | Use anhydrous solvents with low water content (<50 ppm). Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed commercial source. | To minimize the primary reactant (water) responsible for hydrolysis.[4] |
| Reagents | Ensure all other reagents, especially amines or alcohols, are dry and pure. Use a non-nucleophilic, sterically hindered base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct.[4] | To prevent the introduction of water from other sources and to avoid side reactions with the base. |
| Atmosphere | Conduct the reaction under a dry, inert atmosphere (nitrogen or argon) using Schlenk line techniques or a glove box.[4] | To prevent atmospheric moisture from entering the reaction vessel. |
| Temperature | For highly exothermic reactions, cool the mixture (e.g., to 0°C) during the addition of the sulfonyl chloride.[4] | To control the reaction rate and minimize temperature-dependent degradation. |
Issue 3: Storage and Handling
Q5: How should this compound be properly stored to ensure its stability?
A5: Proper storage is critical to maintaining the reagent's integrity.
-
Container: Store in the original, tightly sealed container.
-
Environment: Keep in a cool, dry, and well-ventilated place, away from moisture.[5] A desiccator or a dry box is highly recommended.
-
Incompatible Materials: Store away from bases and oxidizing agents.[6]
Q6: I suspect my stored this compound has degraded. How can I confirm this?
A6: You can perform a simple quality check. A common method is to take a small sample and react it with a test nucleophile, such as aniline, under anhydrous conditions. Rapid formation of the corresponding sulfonamide, which can be checked by Thin Layer Chromatography (TLC), indicates an active reagent. Alternatively, analytical techniques like HPLC can be used to quantify the purity.[7]
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis Minimizing Hydrolysis
This protocol describes the reaction of this compound with a primary amine.
-
Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen.
-
Reagent Addition: Once at room temperature, add the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) to the flask. Dissolve the components in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Reaction Initiation: Cool the stirred solution to 0°C using an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the flask via a syringe.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine to remove excess base and salts.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Quality Assessment of this compound
-
Sample Preparation: In a dry vial under a nitrogen atmosphere, dissolve a small, accurately weighed amount of this compound (e.g., 20.5 mg, 0.1 mmol) in 1 mL of anhydrous dichloromethane.
-
Reaction: To this solution, add benzylamine (1.1 equivalents, 12 µL) and triethylamine (1.2 equivalents, 17 µL).
-
Analysis: After stirring for 15 minutes at room temperature, spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). A single major product spot corresponding to the sulfonamide and the complete consumption of the sulfonyl chloride indicates a high-quality reagent.
Visual Diagrams
Mechanism of Hydrolysis
The diagram below illustrates the nucleophilic attack of water on the electrophilic sulfur atom of this compound, leading to the formation of 3,5-dimethylbenzenesulfonic acid and hydrochloric acid. This is generally considered an SN2-type mechanism.[3]
Caption: Mechanism of this compound hydrolysis.
Troubleshooting Workflow for Failed Reactions
This flowchart provides a logical path to diagnose if the hydrolysis of this compound is the root cause of an unsuccessful experiment.
Caption: Troubleshooting flowchart for reaction failure.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Buy this compound | 2905-27-3 [smolecule.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Technical Support Center: TLC Analysis of Reactions Involving 3,5-Dimethylbenzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,5-Dimethylbenzenesulfonyl chloride in their synthetic workflows. The following information is designed to address common issues encountered during Thin-Layer Chromatography (TLC) analysis of these reactions.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Q1: My TLC plate shows significant streaking for my reaction mixture. What are the common causes and solutions?
A1: Streaking on a TLC plate is a frequent issue and can be attributed to several factors in reactions involving this compound:
-
Sample Overloading: Applying too much of the reaction mixture to the TLC plate is a primary cause of streaking.
-
Solution: Dilute your sample before spotting it onto the plate. A good starting point is to dissolve a very small amount of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
-
Highly Polar Compounds: The product sulfonamide or the starting amine may be highly polar, leading to strong interactions with the silica gel and causing streaking.[1]
-
Solution: Modify your mobile phase. For basic compounds like amines, adding a small amount of a base such as triethylamine (0.1-1%) to your eluent can significantly improve spot shape.[1]
-
-
Insoluble Material: If your reaction mixture contains precipitates, these can cause streaking from the baseline.
-
Solution: Ensure you are spotting a clear aliquot of the reaction mixture. If necessary, centrifuge a small sample and spot the supernatant.[1]
-
Q2: I can't see the spot for the this compound starting material on my TLC plate. How can I visualize it?
A2: While many aromatic compounds are UV-active, visualization can sometimes be challenging. Here are some methods to visualize the sulfonyl chloride and other reaction components:
-
UV Light (254 nm): this compound, being an aromatic compound, should be visible under short-wave UV light as a dark spot on a fluorescent green background. If it's not visible, the concentration might be too low.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. Sulfonyl chlorides and amines will appear as yellow or brown spots on a purple background after gentle heating.[1]
-
p-Anisaldehyde Stain: This stain is sensitive to many functional groups and can produce a range of colors, which can help differentiate between the starting material, product, and byproducts.
Q3: I see a new, very polar spot on my TLC that doesn't move from the baseline. What could it be?
A3: This is very likely the hydrolysis product of your starting material, 3,5-dimethylbenzenesulfonic acid. Sulfonyl chlorides can react with moisture present in the air, in your solvents, or on the silica gel plate itself.[2]
-
Confirmation: To confirm, you can intentionally expose a small amount of the this compound to water and run a TLC of the resulting mixture alongside your reaction mixture.
-
Visualization: Sulfonic acids can be visualized using stains like bromocresol green, which is specific for acidic compounds, showing up as yellow spots on a blue background.[3]
Q4: My reaction with a primary amine shows two new spots on the TLC. What is the likely side product?
A4: When using a primary amine (R-NH₂), it's possible to form a bis-sulfonated byproduct, R-N(SO₂Ar)₂, in addition to the desired monosulfonamide. This is more likely if an excess of the sulfonyl chloride is used.
-
TLC Appearance: The bis-sulfonated product is typically less polar than the monosulfonamide and will have a higher Rf value.
-
Solution: To minimize this side reaction, use a 1:1 stoichiometry of the amine to the sulfonyl chloride, or a slight excess of the amine.
Q5: How do I choose the right solvent system (eluent) for my TLC analysis?
A5: The choice of eluent is crucial for good separation. The goal is to have the Rf values of your compounds of interest between 0.2 and 0.8.
-
Starting Point: A good starting point for separating the relatively nonpolar sulfonyl chloride from the more polar sulfonamide product is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common starting ratio is 4:1 or 3:1 hexanes:ethyl acetate.
-
Optimization:
-
If all spots remain at the baseline, your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 1:1 hexanes:ethyl acetate).
-
If all spots run to the top of the plate, your eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch to 9:1 hexanes:ethyl acetate).
-
Data Presentation
The following table provides typical relative Rf values for the components of a reaction between this compound and a primary amine on a silica gel TLC plate. The exact Rf values will vary depending on the specific amine used and the exact solvent system.
| Compound | Structure | Expected Polarity | Expected Relative Rf |
| This compound | C₈H₉ClO₂S | Low | High |
| Primary Amine | R-NH₂ | Varies (generally polar) | Low to Medium |
| 3,5-Dimethylbenzenesulfonamide (Product) | C₈H₉NO₂S-R | Medium to High | Medium |
| 3,5-Dimethylbenzenesulfonic Acid (Hydrolysis Byproduct) | C₈H₁₀O₃S | Very High | Very Low (often at baseline) |
| Bis-sulfonated Amine (Side Product) | (C₈H₉O₂S)₂-N-R | Low to Medium | Higher than monosulfonamide |
Experimental Protocols
Detailed Methodology for TLC Monitoring of a Reaction Between this compound and an Amine
This protocol outlines the steps for monitoring the progress of the reaction.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Eluent (e.g., 3:1 hexanes:ethyl acetate)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
-
Heat gun
Procedure:
-
Prepare the Developing Chamber: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and let it equilibrate.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for spotting: one for the starting amine (SM-Amine), one for the reaction mixture (RXN), and a co-spot lane (CO).
-
Spot the Plate:
-
In the "SM-Amine" lane, spot a dilute solution of the starting amine.
-
In the "RXN" lane, carefully spot a small amount of the reaction mixture.
-
In the "CO" lane, first spot the starting amine, and then spot the reaction mixture on top of it.
-
-
Develop the Plate: Place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle any visible spots with a pencil.
-
If necessary, further visualize the plate by dipping it into a staining solution (e.g., potassium permanganate) and gently heating with a heat gun until spots appear.[1]
-
-
Analyze the Results:
-
The disappearance of the starting amine spot in the "RXN" lane indicates the progress of the reaction.
-
The appearance of a new spot, the sulfonamide product, should be observed. The product spot will typically have an Rf value between that of the sulfonyl chloride and the amine.
-
The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.
-
Mandatory Visualization
Caption: Troubleshooting workflow for TLC analysis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3,5-Dimethylbenzenesulfonyl Chloride and p-Toluenesulfonyl Chloride (Tosyl Chloride)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 3,5-Dimethylbenzenesulfonyl chloride and the widely used p-toluenesulfonyl chloride (tosyl chloride). Understanding the subtle differences in their reactivity, influenced by electronic and steric factors, is crucial for optimizing synthetic strategies in medicinal chemistry and materials science. This document summarizes available experimental data, details relevant experimental protocols, and provides visualizations to illustrate key concepts.
Introduction to Sulfonylating Agents
Both this compound and p-toluenesulfonyl chloride are important reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. These reactions are fundamental in the introduction of protecting groups and in the synthesis of a wide array of biologically active molecules and functional materials. The reactivity of these sulfonyl chlorides is dictated by the electrophilicity of the sulfur atom, which is in turn influenced by the nature and position of substituents on the benzene ring.
Comparative Analysis of Reactivity
The primary distinction between this compound and p-toluenesulfonyl chloride lies in the substitution pattern of the methyl groups on the aromatic ring. In p-toluenesulfonyl chloride, a single methyl group is positioned para to the sulfonyl chloride group. In contrast, this compound possesses two methyl groups in the meta positions. These structural differences give rise to distinct electronic and steric environments around the reactive sulfonyl chloride moiety, thereby influencing their reactivity towards nucleophiles.
Electronic Effects
Both methyl groups are electron-donating through an inductive effect, which tends to decrease the electrophilicity of the sulfonyl sulfur atom and thus reduce reactivity compared to unsubstituted benzenesulfonyl chloride. The para-methyl group in tosyl chloride can also donate electron density through hyperconjugation. The two meta-methyl groups in this compound exert their electron-donating inductive effects, which are generally considered to be additive.
Steric Effects
While the methyl group in the para position of tosyl chloride presents minimal steric hindrance to the approaching nucleophile, the two meta-methyl groups in this compound could potentially exert a greater steric influence. However, some studies on ortho-substituted benzenesulfonyl chlorides have revealed a counterintuitive acceleration of reaction rates. This has been attributed to the relief of ground-state steric strain upon moving to the transition state.[1] It is plausible that a similar, albeit less pronounced, effect could be at play with the 3,5-dimethyl substitution pattern.
Quantitative Reactivity Data
| Compound | Second-Order Rate Constant (k) x 10^5 (s⁻¹) at 25°C |
| Benzenesulfonyl chloride | 1.33 |
| p-Toluenesulfonyl chloride | 0.67 |
| 2,4,6-Trimethylbenzenesulfonyl chloride | 6.10 |
| 2,4,6-Triisopropylbenzenesulfonyl chloride | 3.72 |
| Table 1: Second-order rate constants for the chloride-chloride exchange reaction in acetonitrile.[1] |
Experimental Protocols
The following are general protocols for the synthesis of sulfonamides using either this compound or p-toluenesulfonyl chloride. These can be adapted based on the specific substrate and desired scale.
General Procedure for the Synthesis of N-Aryl Sulfonamides
Materials:
-
Aryl amine (1.0 mmol)
-
This compound or p-Toluenesulfonyl chloride (1.05 mmol)
-
Triethylamine (1.5 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
Procedure:
-
To a solution of the aryl amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (5 mL) at 0 °C, add a solution of the corresponding sulfonyl chloride (1.05 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanism for sulfonamide formation and a typical experimental workflow.
Caption: General mechanism of sulfonamide formation.
Caption: Experimental workflow for sulfonamide synthesis.
Conclusion
Both this compound and p-toluenesulfonyl chloride are effective reagents for sulfonamide and sulfonate ester formation. The reactivity of p-toluenesulfonyl chloride is slightly attenuated by the electron-donating para-methyl group compared to the unsubstituted benzenesulfonyl chloride. While direct comparative data for this compound is scarce, the combined inductive effects of the two meta-methyl groups are expected to similarly reduce its reactivity. However, the potential for subtle steric acceleration, as observed in ortho-substituted analogues, cannot be entirely ruled out without further experimental investigation. The choice between these two reagents may therefore depend on the specific electronic and steric requirements of the substrate, as well as on desired solubility and crystallinity of the resulting sulfonated product. Researchers are encouraged to perform small-scale test reactions to determine the optimal reagent and conditions for their specific application.
References
A Comparative Guide to 3,5-Dimethylbenzenesulfonyl Chloride and Methanesulfonyl Chloride for Researchers
In the realm of organic synthesis, the strategic activation of functional groups is paramount for the efficient construction of complex molecules. Sulfonyl chlorides are a cornerstone of this field, serving as versatile reagents for the conversion of alcohols and amines into sulfonate esters and sulfonamides, respectively. This guide provides a detailed comparison of two commonly employed sulfonylating agents: 3,5-Dimethylbenzenesulfonyl chloride and methanesulfonyl chloride (mesyl chloride). This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic needs.
Introduction to the Reagents
Methanesulfonyl chloride (MsCl) is a simple alkylsulfonyl chloride, widely utilized for the introduction of the methanesulfonyl (mesyl) group.[1] It is a colorless liquid at room temperature and is known for its high reactivity, which is attributed to its small size and the potent electrophilicity of the sulfur atom.[2] The resulting mesylates are excellent leaving groups, facilitating a variety of nucleophilic substitution and elimination reactions.[2]
This compound , on the other hand, is an aromatic sulfonyl chloride. It is a crystalline solid, a property that can offer advantages in handling and storage.[3] The presence of the dimethyl-substituted benzene ring introduces steric bulk and electronic effects that differentiate its reactivity from that of its aliphatic counterpart.[3] The 3,5-dimethylbenzenesulfonyl group, often referred to as the "mesitylenesulfonyl" or "Mes" group in a broader sense, can also serve as a protecting group in multi-step syntheses.[3]
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is crucial for their safe and effective use in the laboratory.
| Property | Methanesulfonyl Chloride (Mesyl Chloride) | This compound |
| CAS Number | 124-63-0[4] | 2905-27-3[3] |
| Molecular Formula | CH₃ClO₂S[4] | C₈H₉ClO₂S[3] |
| Molecular Weight | 114.55 g/mol [4] | 204.67 g/mol [3] |
| Appearance | Colorless liquid[1] | White to yellow crystalline powder[3] |
| Melting Point | -32 °C[1] | 90-94 °C[3] |
| Boiling Point | 161 °C[1] | 302.3 °C at 760 mmHg[3] |
| Density | 1.480 g/cm³[1] | 1.29 g/cm³[3] |
| Solubility | Soluble in organic solvents; reacts with water.[1] | Soluble in organic solvents; reacts with water. |
Reactivity and Performance Comparison
The primary difference in the utility of these two sulfonyl chlorides lies in their reactivity, which is a function of both electronic and steric factors.
Methanesulfonyl chloride is generally considered to be more reactive than arylsulfonyl chlorides like this compound.[2] This heightened reactivity is due to the smaller steric profile of the methyl group compared to the bulkier dimethylphenyl group, allowing for easier access of nucleophiles to the electrophilic sulfur center.[2] The reaction of methanesulfonyl chloride with alcohols is believed to proceed through a highly reactive sulfene intermediate (CH₂=SO₂), particularly in the presence of a non-nucleophilic base.[1]
This compound's reactivity is modulated by the electronic and steric effects of the benzene ring and its methyl substituents. The aromatic ring can stabilize the molecule, rendering it less reactive than MsCl.[2] The two methyl groups at the 3 and 5 positions provide steric hindrance around the sulfonyl group, which can influence the rate of reaction, particularly with bulky nucleophiles.[5][6] However, this steric bulk can also be advantageous in providing selectivity in certain reactions.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the formation of a sulfonate ester from an alcohol and a sulfonamide from an amine.
Experimental Protocol 1: Mesylation of a Primary Alcohol
Objective: To convert a primary alcohol to its corresponding methanesulfonate ester.
Materials:
-
Primary alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
Purify the product by column chromatography or recrystallization as needed.
Experimental Protocol 2: Formation of a Sulfonamide with this compound
Objective: To synthesize a sulfonamide from a primary or secondary amine and this compound.
Materials:
-
Primary or secondary amine
-
This compound
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Add pyridine (2.0 eq) or triethylamine (1.5 eq) to the solution.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Slowly add the solution of this compound to the amine solution at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring its progress by TLC.
-
After the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and pyridine/TEA), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting sulfonamide by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate reaction mechanisms and experimental workflows.
Caption: General mechanism of sulfonylation.
Caption: Typical experimental workflow for sulfonylation.
Caption: Selection logic for sulfonyl chlorides.
Safety and Handling
Both methanesulfonyl chloride and this compound are corrosive and lachrymatory reagents that should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.[3] They react with moisture and should be stored in a cool, dry place under an inert atmosphere.[3]
Conclusion
The choice between this compound and methanesulfonyl chloride is contingent upon the specific requirements of the chemical transformation.
-
Methanesulfonyl chloride is the reagent of choice when high reactivity and a small steric footprint are desired. Its rapid reaction rates make it ideal for high-throughput synthesis and for reactions with less reactive nucleophiles.
-
This compound offers a less reactive alternative, which can be advantageous for achieving selectivity in the presence of multiple reactive sites. Its solid nature can simplify handling and storage. The resulting sulfonamide or sulfonate ester's properties, influenced by the bulky aromatic group, may also be beneficial for subsequent purification or for modulating the biological activity of the final product.
Ultimately, a careful consideration of the substrate, desired product, and reaction conditions will guide the judicious selection of the appropriate sulfonylating agent for a given synthetic challenge.
References
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 3. Buy this compound | 2905-27-3 [smolecule.com]
- 4. Methanesulfonyl chloride [webbook.nist.gov]
- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [openresearch.surrey.ac.uk]
- 7. quora.com [quora.com]
- 8. Methanesulfonic Acid | CH4O3S | CID 6395 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Characterization of 3,5-Dimethylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of 3,5-Dimethylbenzenesulfonyl chloride, a key reagent in organic synthesis and drug development, is paramount for ensuring reaction efficiency, product purity, and overall process control. This guide provides a comprehensive comparison of various analytical techniques for the qualitative and quantitative assessment of this compound. The following sections detail the experimental protocols, present comparative performance data, and offer insights into the strengths and limitations of each method.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Chromatographic techniques are powerful tools for separating and quantifying this compound from its impurities or reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like sulfonyl chlorides.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape and MS compatibility) is commonly employed. A typical gradient could be starting from 50% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a concentration of approximately 1 mg/mL.
Performance Characteristics (Hypothetical Data for Comparison):
| Parameter | HPLC |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| **Linearity (R²) ** | >0.999 |
| Precision (%RSD) | < 2% |
| Typical Run Time | 25-30 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds. Given the thermal lability of sulfonyl chlorides, careful optimization of the injection method is crucial to prevent degradation.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A low to mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: A split/splitless injector is used, with a split ratio of 50:1 to avoid overloading the column. The injector temperature should be optimized to ensure volatilization without degradation, typically starting at a lower temperature (e.g., 150 °C).
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-450.
-
Sample Preparation: Dissolve the sample in a non-polar solvent like hexane or a minimally reactive polar solvent like acetonitrile to a concentration of 1 mg/mL.
Performance Characteristics (Hypothetical Data for Comparison):
| Parameter | GC-MS |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
| **Linearity (R²) ** | >0.998 |
| Precision (%RSD) | < 3% |
| Typical Run Time | 20-25 minutes |
Workflow for Chromatographic Analysis
Caption: Workflow for HPLC and GC-MS analysis of this compound.
Spectroscopic Methods: NMR and FTIR
Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and purity determination. Both ¹H and ¹³C NMR are essential for the complete characterization of the molecule.
Experimental Protocol:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Quantitative NMR (qNMR): For purity determination, a known amount of an internal standard (e.g., maleic anhydride) is added to a precisely weighed sample. The purity is calculated by comparing the integral of a specific analyte proton signal to that of the internal standard.
Expected ¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | s | 2H | Aromatic H (positions 2, 6) |
| ~7.4 | s | 1H | Aromatic H (position 4) |
| ~2.4 | s | 6H | Methyl H (positions 3, 5) |
Expected ¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| ~145 | Aromatic C-S |
| ~140 | Aromatic C-CH₃ |
| ~135 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~21 | Methyl C |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Experimental Protocol:
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (if the compound is a low-melting solid).
-
Data Acquisition: Acquire the spectrum in the mid-IR range (4000-400 cm⁻¹).
Key FTIR Spectral Features:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (from methyl groups) |
| ~1380 & ~1180 | Asymmetric and symmetric S=O stretch of the sulfonyl chloride group |
| ~1600, ~1470 | Aromatic C=C stretching vibrations |
| ~600 | C-S stretch |
| ~550 | S-Cl stretch |
Logical Relationship of Spectroscopic and Chromatographic Data
Caption: Interplay of spectroscopic and chromatographic techniques for characterization.
Thermal Analysis: DSC and TGA
Thermal analysis techniques provide information on the thermal stability and melting behavior of this compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and purity of a crystalline solid.
Experimental Protocol:
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Temperature Program: Heat the sample from room temperature to a temperature above its melting point (e.g., 120 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined from the onset of the melting endotherm. The purity can be estimated from the shape of the melting peak using the van't Hoff equation.
Expected DSC Data:
| Parameter | Value |
| Melting Point | 92-94 °C[1] |
| Purity (by DSC) | Typically >98% for a pure sample |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
Experimental Protocol:
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of the sample in an appropriate TGA pan.
-
Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 500 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The onset of decomposition is determined from the temperature at which significant mass loss begins.
Expected TGA Data:
| Parameter | Value |
| Onset of Decomposition | Expected to be well above the melting point, indicating good thermal stability. |
Thermal Analysis Workflow
References
Comparative Analysis of 3,5-Dimethylbenzenesulfonyl Chloride Purity: HPLC vs. GC Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 3,5-Dimethylbenzenesulfonyl chloride. Detailed experimental protocols, data interpretation, and a comparative summary are presented to assist researchers in selecting the most appropriate analytical method for their specific needs.
Introduction to Purity Analysis
This compound is a crucial reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters, which are common moieties in pharmaceutical compounds. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, affect product yield, and introduce contaminants into final drug products. Therefore, robust and reliable analytical methods are essential for its quality control. HPLC and GC are two of the most powerful and widely used chromatographic techniques for assessing the purity of chemical compounds.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique well-suited for a wide range of compounds, including those that are non-volatile or thermally labile. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Experimental Protocol: HPLC
A reversed-phase HPLC method is typically employed for the analysis of sulfonyl chlorides and related aromatic compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid to improve peak shape).
-
0-15 min: 50% to 90% Acetonitrile
-
15-20 min: Hold at 90% Acetonitrile
-
20-25 min: Return to 50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
Data Presentation: HPLC
The following table summarizes representative data obtained from an HPLC analysis. The purity is calculated based on the peak area percentage.
| Peak ID | Compound | Retention Time (min) | Peak Area (%) |
| 1 | 3,5-Dimethylbenzenesulfonic acid | 3.5 | 0.8 |
| 2 | Isomeric Impurity | 8.2 | 0.5 |
| 3 | This compound | 9.8 | 98.5 |
| 4 | Unidentified Impurity | 11.2 | 0.2 |
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography (GC) Analysis
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. Components are separated based on their boiling points and interactions with the stationary phase in a gaseous mobile phase.
Experimental Protocol: GC
Direct injection of sulfonyl chlorides is possible, but care must be taken to avoid degradation in the hot injector.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Dissolve 10 mg of this compound in 1 mL of a non-polar solvent like hexane or dichloromethane.
Data Presentation: GC
The following table shows representative data from a GC-FID analysis. Purity is calculated based on the peak area percentage.
| Peak ID | Compound | Retention Time (min) | Peak Area (%) |
| 1 | Solvent (Hexane) | 2.1 | - |
| 2 | Volatile Impurity | 5.4 | 0.3 |
| 3 | Isomeric Impurity | 9.1 | 0.6 |
| 4 | This compound | 10.5 | 98.9 |
| 5 | Less Volatile Impurity | 12.3 | 0.2 |
GC Analysis Workflow
Caption: Workflow for GC purity analysis of this compound.
Comparative Guide: HPLC vs. GC
The choice between HPLC and GC depends on the specific analytical goals, the nature of expected impurities, and available instrumentation.
| Parameter | HPLC (Reversed-Phase) | GC (Capillary) |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gas mobile phase and liquid/solid stationary phase. |
| Applicability | Excellent for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Typical Impurities Detected | Non-volatile impurities like the corresponding sulfonic acid, salts, and hydrolysis products. | Volatile organic impurities, residual solvents, and isomeric by-products. |
| Sensitivity | High (ng to pg range), dependent on UV absorptivity. | Very high with FID for organic compounds (pg to fg range). |
| Resolution | Excellent for a wide range of polarities. | Superior resolution for volatile isomers. |
| Analysis Time | Typically 15-30 minutes per sample. | Typically 10-25 minutes per sample. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution; may require derivatization for non-volatile analytes (not typical for this compound). |
| Instrumentation Cost | Moderate to high. | Moderate. |
| Solvent Consumption | High, requires significant volumes of high-purity solvents. | Low, primarily uses carrier gas. |
Conclusion and Recommendations
Both HPLC and GC are powerful and effective methods for determining the purity of this compound. The selection of one technique over the other, or their use in combination, should be guided by the specific information required.
-
Choose HPLC for a comprehensive analysis of non-volatile or potential hydrolysis products, such as 3,5-dimethylbenzenesulfonic acid. It is a robust method for routine quality control in many pharmaceutical settings.
-
Choose GC when the primary concern is the detection of volatile organic impurities, residual solvents, or for achieving high-resolution separation of isomeric impurities.
-
Orthogonal Approach: For comprehensive characterization and in regulated environments, using both HPLC and GC is recommended. This orthogonal approach provides a more complete impurity profile, as each technique excels at detecting different types of potential contaminants, ensuring the highest level of quality assurance.
Validation of 3,5-Dimethylbenzenesulfonyl Chloride Synthesis: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 3,5-dimethylbenzenesulfonyl chloride and detailed spectroscopic methods for its validation. The information is intended to assist researchers in selecting an appropriate synthetic strategy and in confirming the identity and purity of the final product, a crucial reagent in organic synthesis and drug development.
Synthesis of this compound: A Comparison of Methods
Two primary methods for the synthesis of this compound are presented: direct chlorosulfonation of 3,5-dimethylbenzene and the Sandmeyer reaction from 3,5-dimethylaniline.
| Feature | Method 1: Chlorosulfonation of 3,5-Dimethylbenzene | Method 2: Sandmeyer Reaction of 3,5-Dimethylaniline |
| Starting Material | 3,5-Dimethylbenzene (m-xylene) | 3,5-Dimethylaniline |
| Primary Reagent | Chlorosulfonic acid | Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Copper(I) chloride |
| Reaction Type | Electrophilic aromatic substitution | Diazotization followed by Sandmeyer reaction |
| Advantages | One-step reaction, readily available starting material. | Utilizes a different starting material, which can be advantageous based on availability and cost. |
| Disadvantages | Use of highly corrosive and reactive chlorosulfonic acid, potential for side products (e.g., sulfone formation).[1] | Multi-step process, requires careful temperature control during diazotization, generation of potentially unstable diazonium salts. |
| Typical Yield | 75-85% (Reported for analogous reactions) | Variable, typically moderate to good. |
Experimental Protocols
Method 1: Synthesis via Chlorosulfonation of 3,5-Dimethylbenzene
This protocol is adapted from the synthesis of benzenesulfonyl chloride.[1]
Materials:
-
3,5-Dimethylbenzene (m-xylene)
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a stirrer and dropping funnel
-
Ice bath
Procedure:
-
In a fume hood, equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases.
-
Add 3,5-dimethylbenzene (0.5 mol, 53.1 g) to the flask and cool it to 0-5 °C using an ice bath.
-
Slowly add chlorosulfonic acid (1.5 mol, 174.8 g, 100 mL) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. Vigorous stirring is essential.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Carefully and slowly pour the reaction mixture onto crushed ice (500 g) in a large beaker with stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers and wash sequentially with cold water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Method 2: Synthesis via Sandmeyer Reaction from 3,5-Dimethylaniline
This protocol is based on the general procedure for the Sandmeyer reaction.
Materials:
-
3,5-Dimethylaniline
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Sulfur dioxide
-
Copper(I) chloride
-
Ice
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization:
-
Dissolve 3,5-dimethylaniline (0.1 mol, 12.1 g) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL) in a beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.11 mol, 7.6 g in 20 mL of water) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.
-
-
Sulfonyl Chloride Formation:
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid.
-
Add copper(I) chloride (catalytic amount) to this solution.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring. An exothermic reaction with the evolution of nitrogen gas will occur.
-
-
Work-up:
-
After the reaction subsides, pour the mixture into ice water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify by vacuum distillation or recrystallization.
-
Spectroscopic Validation of this compound
The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.
Predicted Spectroscopic Data:
| Spectroscopic Method | Predicted Key Signals and Interpretations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.6 (s, 2H, Ar-H ortho to SO₂Cl), δ ~7.3 (s, 1H, Ar-H para to SO₂Cl), δ ~2.4 (s, 6H, Ar-CH₃). The aromatic protons will appear as singlets due to the symmetry of the molecule. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~145 (C-SO₂Cl), δ ~140 (C-CH₃), δ ~135 (CH para to SO₂Cl), δ ~128 (CH ortho to SO₂Cl), δ ~21 (CH₃). |
| Infrared (IR) (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2950-2850 (Alkyl C-H stretch), ~1380 & ~1180 (Asymmetric and symmetric S=O stretch of sulfonyl chloride), ~880 (C-H out-of-plane bend for 1,3,5-trisubstituted benzene), ~600-500 (C-S and S-Cl stretch).[2] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z ≈ 204 and 206 (due to ³⁵Cl and ³⁷Cl isotopes). Fragmentation may show loss of Cl (m/z ≈ 169) and SO₂ (m/z ≈ 139).[3] |
Experimental Workflow and Validation Logic
The following diagrams illustrate the synthesis and validation workflow.
Caption: Workflow for synthesis and spectroscopic validation.
Caption: Decision tree for assessing product purity.
Conclusion
This guide provides a framework for the synthesis and spectroscopic validation of this compound. The choice of synthetic method will depend on laboratory resources and starting material availability. Rigorous spectroscopic analysis is essential to confirm the structure and purity of the final product, ensuring its suitability for subsequent applications in research and development. The provided predicted spectroscopic data serves as a benchmark for experimental validation.
References
Navigating Steric Effects in Drug Discovery: A Comparative Guide to Substituted Benzenesulfonyl Chlorides
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Benzenesulfonyl chlorides are a critical class of reagents used extensively in the synthesis of sulfonamides, a common motif in many pharmaceutical agents. However, the reactivity of these reagents can be significantly influenced by the steric hindrance imposed by substituents on the benzene ring. This guide provides an objective comparison of the steric hindrance of different substituted benzenesulfonyl chlorides, supported by experimental data, to aid in the selection of the most suitable reagent for a given synthetic transformation.
The steric environment around the sulfonyl chloride functional group plays a crucial role in determining its reactivity towards nucleophiles. Bulky substituents, particularly at the ortho position, can impede the approach of a nucleophile, thereby slowing down the rate of reaction. Conversely, as will be explored, this steric hindrance can sometimes lead to counterintuitive rate accelerations. This guide delves into the nuances of these steric effects, providing a clear comparison of commonly used substituted benzenesulfonyl chlorides.
Comparative Analysis of Reaction Rates
The steric hindrance of substituted benzenesulfonyl chlorides can be quantitatively assessed by comparing their reaction rates under identical conditions. A study by Mikołajczyk et al. investigated the kinetics of the chloride-chloride exchange reaction for a series of arenesulfonyl chlorides, providing valuable insights into the impact of substituent size and position on reactivity. The second-order rate constants for this reaction are summarized in the table below.
| Substituent | Position | Second-Order Rate Constant (k₂₅ x 10⁵ M⁻¹s⁻¹) | Relative Rate (krel) |
| H | - | 1.00 | 1.00 |
| Me | para | 0.63 | 0.63 |
| Me | meta | 0.83 | 0.83 |
| Me | ortho | 1.95 | 1.95 |
| Et | ortho | 1.51 | 1.51 |
| i-Pr | ortho | 1.12 | 1.12 |
| 2,4,6-Me₃ | - | 3.27 | 3.27 |
| 2,4,6-i-Pr₃ | - | 5.01 | 5.01 |
Data sourced from Mikołajczyk et al., Molecules 2020, 25(6), 1428.[1][2]
Notably, the data reveals a counterintuitive trend: ortho-alkyl substituted benzenesulfonyl chlorides exhibit an enhanced reactivity compared to the unsubstituted analogue.[1][2][3] This phenomenon, termed "steric acceleration," is attributed to the relief of ground-state strain upon moving to the trigonal bipyramidal transition state.[3] The bulky ortho substituents create a sterically congested ground state, which is partially relieved in the more open transition state, thus lowering the activation energy.
The most reactive species in this series are the 2,4,6-trialkyl substituted derivatives, with 2,4,6-triisopropylbenzenesulfonyl chloride being approximately five times more reactive than the parent benzenesulfonyl chloride.[2] This highlights that while steric hindrance can impede nucleophilic attack, the overall effect on reactivity is a complex interplay of ground-state strain and transition-state stabilization.
Experimental Protocols
The kinetic data presented above was obtained through a chloride-chloride exchange reaction using a radiolabeled chloride salt. A detailed experimental protocol for such a kinetic study is outlined below.
Kinetic Measurement of Chloride-Chloride Exchange
Objective: To determine the second-order rate constants for the chloride-chloride exchange reaction between a substituted benzenesulfonyl chloride and a radiolabeled chloride salt.
Materials:
-
Substituted benzenesulfonyl chloride (e.g., benzenesulfonyl chloride, o-toluenesulfonyl chloride, etc.)
-
Tetraethylammonium chloride ([³⁶Cl]Et₄NCl) - radiolabeled
-
Anhydrous acetonitrile (MeCN)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Solution Preparation: Prepare a stock solution of the substituted benzenesulfonyl chloride of known concentration in anhydrous acetonitrile. Prepare a separate stock solution of [³⁶Cl]Et₄NCl of known concentration and specific activity in anhydrous acetonitrile.
-
Reaction Setup: In a thermostated reaction vessel maintained at 25.0 ± 0.1 °C, place a known volume of the benzenesulfonyl chloride solution.
-
Initiation of Reaction: To initiate the reaction, add a known volume of the [³⁶Cl]Et₄NCl solution to the reaction vessel. The final concentrations of both reactants should be in the range of 10⁻³ to 10⁻² M.
-
Sampling: At timed intervals, withdraw aliquots of the reaction mixture.
-
Quenching and Separation: Quench the reaction in the aliquot by adding it to a biphasic system of diethyl ether and water. The unreacted ionic [³⁶Cl]Et₄NCl will partition into the aqueous phase, while the covalently bonded chlorine in the benzenesulfonyl chloride will remain in the organic phase.
-
Radioactivity Measurement: Measure the radioactivity of the organic phase using a liquid scintillation counter.
-
Data Analysis: The rate of exchange can be determined by monitoring the increase in radioactivity in the organic phase over time. The second-order rate constant (k) is then calculated using the appropriate integrated rate law for a second-order reaction.
Logical Relationships and Steric Effects
The relationship between substituent properties and the resulting steric hindrance can be visualized as a logical workflow. The size and position of the substituent on the benzenesulfonyl chloride directly influence the steric accessibility of the sulfur atom, which in turn dictates the rate of nucleophilic attack.
Caption: Logical workflow illustrating the influence of substituent properties on the rate of reaction.
Signaling Pathway of Sulfonamide Formation
The reaction of a benzenesulfonyl chloride with a primary amine to form a sulfonamide is a cornerstone of medicinal chemistry. The general signaling pathway for this transformation is depicted below.
Caption: Signaling pathway for the formation of a sulfonamide from a benzenesulfonyl chloride and a primary amine.
References
- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]
A Comparative Analysis of Sulfonate Leaving Groups: 3,5-Dimethylbenzenesulfonate vs. Tosylate and Mesylate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the judicious selection of a leaving group is paramount to the success of nucleophilic substitution reactions. Sulfonate esters are a class of exceptionally effective leaving groups due to their high stability as anions, a consequence of their derivation from strong sulfonic acids. This guide provides an objective comparison of the leaving group ability of 3,5-dimethylbenzenesulfonate against two of the most commonly employed sulfonates: tosylate (p-toluenesulfonate) and mesylate (methanesulfonate). This analysis is supported by experimental pKa data and principles of physical organic chemistry to predict relative reactivity.
The Principle of Leaving Group Ability
The efficacy of a leaving group is intrinsically linked to the stability of the anion formed upon its departure. A more stable anion is a weaker base and, consequently, a better leaving group. The stability of a sulfonate anion is directly related to the acidity of its conjugate sulfonic acid; the lower the pKa of the sulfonic acid, the more stable the sulfonate anion and the better its leaving group ability.
Comparative Data of Parent Sulfonic Acids
The leaving group ability of 3,5-dimethylbenzenesulfonate, tosylate, and mesylate can be inferred by comparing the acid dissociation constants (pKa) of their corresponding parent sulfonic acids.
| Sulfonate Leaving Group | Parent Sulfonic Acid | pKa (in water at 25°C) |
| Mesylate | Methanesulfonic Acid | -1.9 to -2.6 |
| Tosylate | p-Toluenesulfonic Acid | -1.3 to -2.8 |
| 3,5-Dimethylbenzenesulfonate | 3,5-Dimethylbenzenesulfonic Acid | ~ -2.7 (Estimated) |
Note: The pKa values for strong acids can vary depending on the experimental method and are often reported as a range in the literature.
Analysis of Substituent Effects and Predicted Reactivity
-
Mesylate : As an alkyl sulfonate, its acidity is high due to the inductive electron-withdrawing effect of the sulfonyl group.
-
Tosylate : The p-methyl group on the benzene ring is weakly electron-donating. This slightly destabilizes the sulfonate anion compared to an unsubstituted benzenesulfonate, theoretically making it a slightly weaker leaving group.
-
3,5-Dimethylbenzenesulfonate : The two methyl groups are in the meta position relative to the sulfonate group. The Hammett sigma constant (σ) for a meta-methyl group is -0.07, indicating it is weakly electron-donating. With two such groups, the cumulative electron-donating effect is greater than the single para-methyl group in tosylate. This increased electron density on the ring is expected to slightly decrease the acidity of 3,5-dimethylbenzenesulfonic acid compared to p-toluenesulfonic acid.
Based on this analysis, the predicted order of acidity for the parent sulfonic acids is:
Methanesulfonic Acid ≈ p-Toluenesulfonic Acid > 3,5-Dimethylbenzenesulfonic Acid
Consequently, the predicted order of leaving group ability is:
Mesylate ≈ Tosylate > 3,5-Dimethylbenzenesulfonate
While the differences are expected to be subtle, this ordering provides a rational basis for selecting a leaving group in the absence of direct kinetic data.
Experimental Protocol: Determination of Relative Leaving Group Ability via Solvolysis
A standard method to experimentally determine the relative leaving group ability is to measure the rates of solvolysis of a common substrate with different leaving groups.
Objective: To determine the relative rates of solvolysis of an alkyl 3,5-dimethylbenzenesulfonate, alkyl tosylate, and alkyl mesylate.
Materials:
-
Alkyl substrate (e.g., 1-phenylethyl chloride)
-
Silver 3,5-dimethylbenzenesulfonate
-
Silver p-toluenesulfonate
-
Silver methanesulfonate
-
Solvent (e.g., 80% aqueous ethanol)
-
Titrating agent (e.g., standard NaOH solution)
-
Indicator (e.g., phenolphthalein)
-
Constant temperature bath
Procedure:
-
Synthesis of Alkyl Sulfonates: Synthesize the three alkyl sulfonate esters from a common alkyl halide (e.g., 1-phenylethyl chloride) and the corresponding silver sulfonate salt. Purify each product to ensure high purity.
-
Kinetic Runs: a. Prepare a solution of each alkyl sulfonate of known concentration in the chosen solvent (e.g., 80% aqueous ethanol). b. Place the reaction flasks in a constant temperature bath to maintain a precise temperature throughout the experiment. c. At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction by adding a cold, immiscible solvent. d. Titrate the liberated sulfonic acid in each aliquot with a standardized solution of sodium hydroxide using a suitable indicator.
-
Data Analysis: a. The rate of reaction is determined by monitoring the increase in the concentration of the sulfonic acid over time. b. For a first-order reaction, plot ln([ROTs]₀/[ROTs]t) versus time, where [ROTs] is the concentration of the alkyl sulfonate. The slope of this line will be the rate constant, k. c. The relative leaving group ability is determined by the ratio of the rate constants.
Logical Relationship of Leaving Group Ability
Caption: Predicted relationship of leaving group ability.
Conclusion
Both tosylate and mesylate are excellent and very similar leaving groups, widely applicable in organic synthesis. 3,5-Dimethylbenzenesulfonate is also a very good leaving group, though predicted to be slightly less effective than tosylate and mesylate due to the combined electron-donating effect of the two meta-methyl groups. The choice between these leaving groups may therefore depend on other factors such as the crystallinity of the resulting sulfonate ester, steric considerations in the sulfonylation step, or cost and availability of the corresponding sulfonyl chloride. For reactions requiring the highest possible rate, mesylate or tosylate would be the preferred choice based on this analysis. Experimental verification through kinetic studies as outlined would provide definitive quantitative data.
Comparative Analysis of 3,5-Dimethylbenzenesulfonyl Chloride and Its Derivatives: A ¹H and ¹³C NMR Characterization Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical intermediates is paramount. This guide provides a comparative analysis of 3,5-dimethylbenzenesulfonyl chloride and its principal derivatives—3,5-dimethylbenzenesulfonamide, 3,5-dimethylbenzenesulfonyl hydrazide, and methyl 3,5-dimethylbenzenesulfonate—through detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data. The information presented herein, including experimental protocols and synthetic pathways, serves as a valuable resource for the identification, characterization, and quality control of these important chemical entities.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and its derivatives. The data is presented to facilitate a clear comparison of the spectral features of these compounds.
Table 1: ¹H NMR Spectral Data (ppm)
| Compound | Ar-H (H2, H6) | Ar-H (H4) | Ar-CH₃ | Other Protons | Solvent |
| This compound | 7.68 (s) | 7.45 (s) | 2.40 (s) | - | CDCl₃ |
| 3,5-Dimethylbenzenesulfonamide | 7.59 (s) | 7.21 (s) | 2.34 (s) | 4.89 (br s, NH₂) | DMSO-d₆ |
| 3,5-Dimethylbenzenesulfonyl Hydrazide | 7.55 (s) | 7.18 (s) | 2.31 (s) | 4.25 (br s, NH₂), 8.45 (br s, NH) | DMSO-d₆ |
| Methyl 3,5-Dimethylbenzenesulfonate | 7.54 (s) | 7.39 (s) | 2.37 (s) | 3.75 (s, OCH₃) | CDCl₃ |
Table 2: ¹³C NMR Spectral Data (ppm)
| Compound | C1-SO₂ | C2, C6 | C3, C5 | C4 | Ar-CH₃ | Other Carbons | Solvent |
| This compound | 145.5 | 129.8 | 139.8 | 136.2 | 21.1 | - | CDCl₃ |
| 3,5-Dimethylbenzenesulfonamide | 141.2 | 125.1 | 138.8 | 132.8 | 20.8 | - | DMSO-d₆ |
| 3,5-Dimethylbenzenesulfonyl Hydrazide | 138.9 | 125.0 | 138.6 | 132.4 | 20.8 | - | DMSO-d₆ |
| Methyl 3,5-Dimethylbenzenesulfonate | 135.2 | 127.3 | 140.1 | 134.9 | 20.9 | 57.8 (OCH₃) | CDCl₃ |
Experimental Protocols
Detailed methodologies for the synthesis of the discussed derivatives and the acquisition of NMR spectra are provided below.
Synthesis of this compound Derivatives
The following diagram illustrates the general synthetic pathways for the preparation of 3,5-dimethylbenzenesulfonamide, 3,5-dimethylbenzenesulfonyl hydrazide, and methyl 3,5-dimethylbenzenesulfonate from this compound.
Synthesis of 3,5-Dimethylbenzenesulfonamide: To a stirred solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, an excess of concentrated aqueous ammonia (e.g., 2-3 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours. Upon completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) affords the purified 3,5-dimethylbenzenesulfonamide.
Synthesis of 3,5-Dimethylbenzenesulfonyl Hydrazide: this compound (1.0 eq) is dissolved in a suitable solvent like tetrahydrofuran. The solution is cooled to 0 °C, and hydrazine hydrate (1.2 eq) is added dropwise with vigorous stirring. The reaction is typically allowed to proceed at room temperature for 2-4 hours. After the reaction is complete, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude hydrazide, which can be purified by recrystallization.
Synthesis of Methyl 3,5-Dimethylbenzenesulfonate: In a flask containing a solution of this compound (1.0 eq) in methanol, pyridine (1.2 eq) is added dropwise at 0 °C. The mixture is then stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Once the reaction is complete, the mixture is concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., diethyl ether), washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 3,5-dimethylbenzenesulfonate, which can be further purified by column chromatography if necessary.[1]
NMR Spectroscopic Analysis
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for the characterization of this compound and its derivatives.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer the solution into a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-32, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation. The resulting spectra are then phased and baseline corrected. Chemical shifts are referenced to the internal TMS signal. For ¹H NMR spectra, the signals are integrated to determine the relative proton ratios.
References
Unveiling the Solid-State Architecture: A Comparative Crystallographic Guide to Compounds from 3,5-Dimethylbenzenesulfonyl Chloride and Its Alternatives
For researchers and professionals in drug development and materials science, understanding the precise three-dimensional structure of synthesized compounds is paramount. X-ray crystallography provides definitive insights into molecular conformation and intermolecular interactions, which in turn dictate the physicochemical and biological properties of a substance. This guide offers a comparative analysis of the crystallographic data of compounds synthesized using 3,5-dimethylbenzenesulfonyl chloride and its structural isomers and analogs, providing valuable data for rational drug design and materials engineering.
This guide presents a side-by-side comparison of the single-crystal X-ray diffraction data for a series of N-(3,5-dimethylphenyl)sulfonamides synthesized from various benzenesulfonyl chloride derivatives. While crystallographic data for a compound synthesized with this compound within this specific comparative series was not available in the reviewed literature, the presented data for closely related structures offer significant insights into the impact of methyl group substitution on the sulfonyl moiety's crystal packing and molecular conformation.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a series of N-(3,5-dimethylphenyl)sulfonamides, allowing for a direct comparison of their solid-state structures. The selected compounds share the same amine precursor (3,5-dimethylaniline) and differ in the substitution pattern of the benzenesulfonyl chloride used in their synthesis.
| Parameter | N-(3,5-dimethylphenyl) benzenesulfonamide[1] | N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamide[2][3] | N-(3,5-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide[4] |
| Formula | C₁₄H₁₅NO₂S | C₁₅H₁₇NO₂S | C₁₄H₁₃Cl₂NO₂S |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/c |
| a (Å) | 11.192(1) | 8.311(1) | 23.085(3) |
| b (Å) | 7.3543(7) | 8.521(1) | 8.113(2) |
| c (Å) | 16.672(2) | 11.412(1) | 16.503(3) |
| α (°) | 90 | 99.86(1) | 90 |
| β (°) | 101.62(1) | 97.62(1) | 102.03(2) |
| γ (°) | 90 | 108.14(1) | 90 |
| Volume (ų) | 1344.1(2) | 741.60(14) | 3022.9(10) |
| Z | 4 | 2 | 8 |
| Calculated Density (g/cm³) | 1.291 | 1.233 | Not Specified |
| Temperature (K) | 299 | 299 | 299 |
| C-S-N-C Torsion Angle (°) | 67.9(2) | 56.8(2) | -54.9(3) |
| Dihedral Angle between Rings (°) | 54.6(1) | 53.9(1) | 82.3(2) |
Experimental Protocols
Detailed methodologies for the synthesis and crystallographic analysis of the compared compounds are crucial for reproducibility and for informing the design of new experiments.
General Synthesis of N-(Aryl)benzenesulfonamides
The synthesis of the presented N-(aryl)benzenesulfonamides generally follows a standard procedure involving the reaction of an appropriate arylamine with a substituted benzenesulfonyl chloride in the presence of a base.
Materials:
-
Substituted benzenesulfonyl chloride (e.g., benzenesulfonyl chloride, 4-methylbenzenesulfonyl chloride, 2,4-dimethylbenzenesulfonyl chloride)
-
3,5-Dimethylaniline
-
Pyridine or other suitable base
-
Dichloromethane or other suitable solvent
-
Hydrochloric acid (for workup)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
The arylamine (e.g., 3,5-dimethylaniline) is dissolved in a suitable solvent such as dichloromethane.
-
A base, typically pyridine, is added to the solution.
-
The corresponding benzenesulfonyl chloride is added portion-wise to the stirred solution, often at a reduced temperature (e.g., 0 °C).
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours).
-
The reaction is quenched by the addition of dilute hydrochloric acid.
-
The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., Na₂SO₄).
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude sulfonamide is purified by recrystallization from a suitable solvent, such as ethanol, to obtain single crystals suitable for X-ray diffraction.[1][2][4]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structures of the synthesized compounds involves the following general steps:
Crystal Growth: Single crystals of the purified sulfonamides are typically grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol) at room temperature.[1][2][4]
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 299 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and integrate the reflection intensities.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are typically refined anisotropically.
-
Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.
Visualization of Workflows and Logical Relationships
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 3,5-Dimethylbenzenesulfonyl Chloride: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety, handling, and disposal procedures for 3,5-Dimethylbenzenesulfonyl chloride (CAS No. 2905-27-3) for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Hazard Profile
This compound is a corrosive solid that is reactive with water. It can cause severe skin burns and serious eye damage.[1] It is also harmful if swallowed and may cause respiratory irritation.[2] Proper handling requires the use of personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles and/or a face shield.[3][4] All manipulations should be conducted in a certified chemical fume hood.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO₂S | [5] |
| Molecular Weight | 204.67 g/mol | [5] |
| Appearance | White to yellow crystalline powder | [5] |
| Melting Point | 90-94 °C | [5][6] |
| Boiling Point | 302.3 °C at 760 mmHg | [5] |
| Density | 1.29 g/cm³ | [5] |
| UN Number | 3261 | |
| Hazard Class | 8 (Corrosive Solid) | [5] |
Spill Management Protocol
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Ventilate: Ensure the chemical fume hood is operational to manage vapors.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.
-
Collect: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.
Step-by-Step Disposal Procedures
The proper disposal of this compound is contingent on the quantity of the waste. Bulk quantities must be disposed of as hazardous waste without neutralization, while small, residual quantities can be neutralized to be rendered less hazardous before final disposal.
Bulk Quantity Disposal
Bulk quantities of this compound must be disposed of as hazardous waste.
-
Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container. Do not mix it with non-halogenated waste.
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, "this compound," and all associated hazard warnings (e.g., Corrosive, Water-Reactive).
-
Professional Disposal: Contact a licensed professional waste disposal service for pickup and disposal.[3]
Experimental Protocol: Neutralization of Residual Quantities
This procedure details the safe hydrolysis and neutralization of small, residual amounts of this compound (e.g., from cleaning glassware).
Objective: To safely hydrolyze residual this compound into its less hazardous corresponding sulfonic acid salt.
Materials:
-
Large beaker
-
Stir plate and stir bar
-
Ice bath
-
Saturated sodium bicarbonate solution (or 2M sodium hydroxide)
-
pH paper or pH meter
-
Designated "Aqueous Hazardous Waste" container
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker containing a sufficient volume of saturated sodium bicarbonate solution on a stir plate within an ice bath. A general rule is to use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride. Begin vigorous stirring.
-
Slow Addition: Carefully and slowly add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner.
-
CAUTION: The reaction is exothermic and will produce gas (CO₂ if using bicarbonate). The addition rate must be controlled to prevent excessive foaming, temperature increase, or overflow.
-
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for a minimum of 30-60 minutes to ensure the hydrolysis reaction is complete.
-
pH Verification: Remove the beaker from the ice bath and allow it to reach room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base and stir until the desired pH is achieved.
-
Final Disposal: Once neutralized, transfer the resulting aqueous solution to a designated "Aqueous Hazardous Waste" container for collection by your institution's EHS office. Never dispose of the neutralized solution directly down the drain without consulting institutional guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 3,5-Dimethylbenzenesulfonyl chloride
For Immediate Reference by Laboratory Professionals
This guide provides critical safety protocols and logistical information for handling 3,5-Dimethylbenzenesulfonyl chloride (CAS No. 2905-27-3). Adherence to these procedures is essential for ensuring personal safety and proper management of this chemical in a research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive and lachrymatory (tear-inducing) compound that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and may cause respiratory irritation.[3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[2][3][5] Standard safety glasses are insufficient.
-
Skin Protection: A complete suit protecting against chemicals is required.[5] Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Disposable gloves are often preferred due to the difficulty of proper decontamination of reusable items.[6]
-
Respiratory Protection: All handling of this compound must be conducted in a properly functioning chemical fume hood.[1][3] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an acid gas filter is necessary.[3]
-
Footwear: Safety footwear that covers and protects the entire foot is required in areas where this chemical is handled or stored.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₉ClO₂S |
| Molecular Weight | 204.67 g/mol |
| Appearance | Colorless to pale yellow liquid or crystalline powder |
| Melting Point | 92-94 °C |
| Boiling Point | 302.3 °C at 760 mmHg |
| Density | 1.29 g/cm³ |
| Flash Point | 128 °C / 262.4 °F |
| Autoignition Temperature | 450 °C / 842 °F |
Note: Physical properties can vary slightly between sources.[1]
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for minimizing risk.
Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8]
-
Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Personal Protective Equipment: Don the required PPE as outlined in Section 1 before opening the container.
-
Dispensing: Open containers carefully and dispense the required amount slowly to avoid splashing or creating dust.
-
After Handling: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[3]
Storage Protocol:
-
Store in a dry, cool, and well-ventilated place.[3]
-
Keep the container tightly closed and store locked up.[2][3]
-
The substance is moisture-sensitive; handle and store under an inert atmosphere if possible.[3]
-
Incompatible materials include strong oxidizing agents and strong bases.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a suitable, closed, and properly labeled container.
-
Waste Disposal: Dispose of the contents and container to an approved waste disposal plant.[3][9] All disposal activities must be in accordance with local, state, and federal regulations. Do not release into the environment.[3]
Emergency Spill Response Workflow
The following diagram outlines the procedural steps for responding to a spill of this compound.
Caption: Spill Response Workflow for this compound.
References
- 1. Buy this compound | 2905-27-3 [smolecule.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. benchchem.com [benchchem.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
